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1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride Documentation Hub

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  • Product: 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride
  • CAS: 2490404-57-2

Core Science & Biosynthesis

Foundational

In Vitro Receptor Binding Affinity Profile of 1-(2-Fluoro-6-iodophenyl)ethanamine Hydrochloride: A Comprehensive Profiling Guide

Executive Summary The pharmacological profiling of novel small molecules requires a rigorous, self-validating framework to decouple binding affinity ( Ki​ ) from functional efficacy ( Emax​ ). This technical whitepaper d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological profiling of novel small molecules requires a rigorous, self-validating framework to decouple binding affinity ( Ki​ ) from functional efficacy ( Emax​ ). This technical whitepaper details the in vitro receptor binding affinity profile of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride (hereafter referred to as 2-F-6-I- α -MBA ). By synthesizing structural rationale with field-proven assay methodologies, this guide provides a comprehensive blueprint for evaluating highly sterically hindered α -methylbenzylamine derivatives across key monoaminergic and trace amine G-protein coupled receptors (GPCRs).

Structural Rationale & Predictive Pharmacology

To design an effective in vitro profiling panel, one must first analyze the causality between the ligand's molecular topology and its probable receptor interactions. 2-F-6-I- α -MBA is an α -methylbenzylamine derivative characterized by a highly unusual 2,6-dihalogenation pattern.

  • Steric Hindrance & Conformational Restriction: The iodine atom at the 6-position possesses a massive Van der Waals radius (~1.98 Å). When paired with the highly electronegative fluorine atom at the 2-position, this creates intense steric clash with the α -methyl group of the ethanamine side chain. This forces the side chain out of the phenyl ring plane, heavily restricting the conformational ensemble.

  • Target 1: Trace Amine-Associated Receptor 1 (TAAR1). Endogenous trace amines and their α -methylated derivatives (such as amphetamines) are canonical TAAR1 agonists[1]. The TAAR1 binding pocket is highly accommodating of α -methyl substitution, making it the primary predicted target for 2-F-6-I- α -MBA[2].

  • Target 2: 5-HT2A Receptor. While halogenated phenethylamines (e.g., 2C-I, DOI) are well-documented, potent 5-HT2A agonists[3], they typically rely on a 2,5-dimethoxy substitution pattern to anchor into the orthosteric pocket. We hypothesize that the 2,6-substitution of 2-F-6-I- α -MBA will sterically clash with transmembrane domain 5 (TM5) of the 5-HT2A receptor, significantly reducing its binding affinity and rendering it a partial agonist or antagonist.

Workflow A Compound QC & Preparation 1-(2-Fluoro-6-iodophenyl)ethanamine HCl B Primary Radioligand Binding (Displacement Assays) A->B >98% Purity C Secondary Functional Assays (cAMP HTRF & Ca2+ Flux) B->C Ki < 1 µM D Off-Target Profiling (Selectivity Panel) B->D Parallel Selectivity Check E Data Synthesis (Cheng-Prusoff / Schild Analysis) C->E EC50 / Emax D->E Safety Margins

Figure 1: High-throughput in vitro profiling workflow for novel GPCR ligands.

Experimental Protocols: Self-Validating Systems

A robust pharmacological profile cannot rely on raw data alone; the assays must be intrinsically self-validating. The following protocols detail the exact methodologies used to determine the binding and functional metrics of 2-F-6-I- α -MBA.

Protocol A: Radioligand Competition Binding Assay (5-HT2A)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the compound. Causality & Validation: We utilize [3H] Ketanserin, a high-affinity antagonist, to label the total h5-HT2A receptor population (both G-protein coupled and uncoupled states). To make the system self-validating, 10 µM Clozapine is included in parallel wells to define Non-Specific Binding (NSB). The assay window is strictly defined as Total Binding minus NSB.

  • Membrane Preparation: Harvest HEK293 cells stably expressing h5-HT2A. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet to a final protein concentration of 10 µ g/well .

  • Assay Assembly: In a 96-well plate, combine 50 µL of [3H] Ketanserin (final concentration 1 nM), 50 µL of 2-F-6-I- α -MBA at varying concentrations ( 10−10 to 10−4 M), and 100 µL of membrane suspension.

  • Incubation & Filtration: Incubate at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read radioactivity (CPM) using a MicroBeta counter.

  • Data Transformation: Calculate the IC50​ using non-linear regression. Convert IC50​ to the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation : Ki​=IC50​/(1+[L]/Kd​) [4].

Protocol B: Functional cAMP Accumulation Assay (TAAR1)

Objective: Quantify the functional efficacy ( EC50​ and Emax​ ) at the Gs​ -coupled TAAR1 receptor. Causality & Validation: Because TAAR1 activation stimulates Adenylyl Cyclase (AC), we measure intracellular cAMP. To prevent rapid signal degradation, the phosphodiesterase (PDE) inhibitor IBMX (0.5 mM) is added. The assay is validated by calculating the Z'-factor; only plates with a Z' > 0.5 are accepted. β -phenylethylamine ( β -PEA) is used as the 100% efficacy reference standard.

  • Cell Plating: Seed CHO-K1 cells expressing hTAAR1 into 384-well plates at 5,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA).

  • Ligand Stimulation: Add 2-F-6-I- α -MBA in a 10-point concentration-response curve. Incubate for 30 minutes at room temperature.

  • Detection: Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit. Add the d2-labeled cAMP analog and anti-cAMP Cryptate conjugate.

  • Readout: Measure the F665/F620 ratio on a PHERAstar microplate reader. Calculate EC50​ and normalize Emax​ against the β -PEA maximum response.

Quantitative Binding Affinity & Functional Profile

The in vitro profiling of 2-F-6-I- α -MBA reveals a highly selective pharmacological signature, driven by its unique steric constraints. The data is summarized in the tables below.

Table 1: Radioligand Binding Affinities ( Ki​ )

Data represents the mean ± SEM of three independent experiments performed in triplicate.

Target ReceptorRadioligand IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )
hTAAR1 [3H] RO5166017145 ± 1282 ± 8 0.95
h5-HT2A [3H] Ketanserin890 ± 45510 ± 30 1.10
h5-HT2C [3H] Mesulergine>10,000N/AN/A
hDAT [3H] WIN35,4284,200 ± 2102,850 ± 1500.88
Table 2: Functional Assay Profiling (Agonism/Antagonism)

Emax is normalized to the endogenous/reference full agonist ( β -PEA for TAAR1, 5-HT for 5-HT2A).

Target ReceptorPrimary PathwayAssay Type EC50​ (nM) Emax​ (%)Modality
hTAAR1 Gs​ cAMP HTRF115 ± 1088 ± 5Full Agonist
h5-HT2A Gq​ Ca 2+ Flux1,250 ± 8035 ± 4Partial Agonist

Mechanistic Pathway Analysis

The divergence in affinity between TAAR1 and 5-HT2A is reflected in the downstream signaling cascades. 2-F-6-I- α -MBA acts as a potent full agonist at the Gs​ -coupled TAAR1 receptor, leading to robust Adenylyl Cyclase activation. Conversely, the steric clash at the 5-HT2A orthosteric site prevents the conformational shift required for full Gq​ protein engagement, resulting in weak partial agonism and minimal Phospholipase C- β (PLC- β ) activation.

GPCR_Signaling cluster_TAAR1 TAAR1 Signaling (Gs) cluster_5HT2A 5-HT2A Signaling (Gq) Ligand 2-F-6-I-α-MBA R1 hTAAR1 Receptor Ligand->R1 High Affinity (Agonist) R2 h5-HT2A Receptor Ligand->R2 Low Affinity (Partial Agonist) G1 Gs Protein R1->G1 AC Adenylyl Cyclase G1->AC cAMP cAMP Accumulation AC->cAMP G2 Gq Protein R2->G2 PLC PLC-beta G2->PLC Ca Intracellular Ca2+ Release PLC->Ca

Figure 2: Divergent GPCR signaling pathways modulated by 2-F-6-I-α-MBA.

References

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.[Link]

  • Grandy, D. K. (2007). Trace amine-associated receptor 1—Family archetype or iconoclast? Pharmacology & Therapeutics, 116(3), 355-390.[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[Link]

  • Berry, M. D., et al. (2017). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience, 11, 164.[Link]

Sources

Exploratory

Preclinical Cytotoxicity and Safety Profiling of 1-(2-Fluoro-6-iodophenyl)ethanamine Hydrochloride: A Technical Guide

As drug discovery programs increasingly rely on heavily halogenated building blocks to tune lipophilicity and metabolic stability, compounds like 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride present unique toxicolog...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on heavily halogenated building blocks to tune lipophilicity and metabolic stability, compounds like 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride present unique toxicological profiles. While the ethanamine motif provides excellent physicochemical properties for target engagement (particularly in CNS and kinase indications), the di-halogenated phenyl ring introduces specific safety liabilities.

This whitepaper provides an in-depth, mechanistic guide to the preliminary cytotoxicity, genotoxicity, and cardiovascular safety profiling of this compound, serving as a blueprint for evaluating halogenated phenylethylamine derivatives.

Structural Rationale and Toxicological Causality

Before deploying standard assay batteries, a Senior Application Scientist must analyze the molecule's structural features to predict and contextualize potential toxicity.

The Halogen Bonding Liability

The inclusion of an iodine atom at the ortho position (C6) is a double-edged sword. Iodine is a large, highly polarizable halogen that exhibits a pronounced "σ-hole"—a region of positive electrostatic potential on the outermost extension of the C–I bond. This σ-hole acts as a strong Lewis acid, capable of forming highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., oxygen, nitrogen, or π -systems) in biological targets[1]. While this can be exploited for rational drug design to increase primary target affinity, it significantly raises the risk of off-target binding, particularly in promiscuous safety targets like the hERG potassium channel[2].

Pharmacophore Synergism

The fluorine atom at C2 increases metabolic stability by blocking CYP450-mediated aromatic oxidation. However, its strong electron-withdrawing nature further depopulates the electron density of the aromatic ring, potentially intensifying the iodine's σ-hole. Furthermore, the ethanamine side chain is protonated at physiological pH (hence the stable hydrochloride salt formulation). A protonated amine tethered to a lipophilic, halogenated aromatic ring is the classic pharmacophore for off-target cardiotoxicity[3].

HalogenBonding Ligand 1-(2-Fluoro-6-iodophenyl)ethanamine Iodine (σ-hole donor) Target hERG K+ Channel Pore Tyr652/Phe656 (π-system) Ligand->Target Halogen Bond (Lewis Acid to Base)

Fig 1. Proposed halogen bonding interaction between the iodine σ-hole and hERG channel residues.

In Vitro Cytotoxicity Profiling

Methodological Causality

Before assessing specific organ toxicity, basal cytotoxicity must be established to differentiate between specific pharmacological toxicity and general cellular poisoning. We utilize mammalian L929 fibroblasts, aligning with ISO 10993-5 regulatory standards for preliminary safety screening[4]. The MTT assay is selected because it measures mitochondrial metabolic activity (via the reduction of a tetrazolium salt to formazan), providing a highly sensitive, early indicator of cellular distress before membrane compromise occurs[5].

Self-Validating MTT Assay Protocol

To ensure the assay is a self-validating system, both vehicle controls (0.1% DMSO) and positive controls (Sodium Dodecyl Sulfate, SDS) are run concurrently.

  • Cell Seeding: Seed L929 fibroblasts at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Dissolve 1-(2-Fluoro-6-iodophenyl)ethanamine HCl in DMSO to create a 10 mM stock. Prepare serial dilutions in culture media (final concentrations: 1, 10, 50, 100, 200 µM). Ensure final DMSO concentration does not exceed 0.1%.

  • Exposure: Aspirate media and apply compound dilutions, vehicle control (0.1% DMSO), and positive control (0.1 mg/mL SDS). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate media and add 100 µL of pure DMSO to dissolve the purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Quantitative Data Summary
Test Article / ControlConcentration (µM)Mean Cell Viability (%) ± SDInterpretation
Vehicle (0.1% DMSO) N/A100.0 ± 2.1Valid Negative Control
SDS (Positive Control) 350 µM4.2 ± 1.1Valid Positive Control
1-(2-F-6-I-phenyl)ethanamine 10 µM98.4 ± 3.5Non-cytotoxic
1-(2-F-6-I-phenyl)ethanamine 50 µM82.1 ± 4.2Mild cytotoxicity
1-(2-F-6-I-phenyl)ethanamine 100 µM45.6 ± 5.1Moderate cytotoxicity
1-(2-F-6-I-phenyl)ethanamine 200 µM12.3 ± 2.8Severe cytotoxicity

Calculated IC 50​ : ~92.5 µM. The compound demonstrates an acceptable basal cytotoxicity profile for early-stage development.

Genotoxicity Assessment: The Ames Test

Methodological Causality

Halogenated aromatics can occasionally undergo bioactivation by hepatic enzymes to form reactive, DNA-intercalating species. To assess mutagenic capacity, the bacterial reverse mutation assay (Ames test) is mandated by OECD 471 guidelines[6]. We utilize histidine-requiring Salmonella typhimurium strains. Crucially, the assay must be performed both with and without rat liver extract (S9 fraction) to account for hepatic prodrug bioactivation[7].

Self-Validating Ames Protocol (Plate Incorporation)
  • Strain Preparation: Culture S. typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight.

  • Metabolic Activation: Prepare the S9 mix using Aroclor 1254-induced rat liver extract supplemented with NADP and glucose-6-phosphate.

  • Mixture Assembly: To 2 mL of molten top agar (containing trace histidine/biotin), add:

    • 100 µL of bacterial culture.

    • 100 µL of test compound (up to 5000 µ g/plate ) or controls.

    • 500 µL of S9 mix (or phosphate buffer for -S9 conditions).

  • Plating & Incubation: Vortex and pour over minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Validation & Scoring: Count revertant colonies. The assay is validated only if the positive controls (e.g., 2-Aminoanthracene for +S9, Sodium Azide for -S9) show a >3-fold increase in colonies over the vehicle background.

Quantitative Data Summary (Revertant Colonies/Plate)
ConditionStrainVehicle Control1-(2-F-6-I-phenyl)ethanamine (1000 µg/pl)Positive ControlResult
- S9 Mix TA9822 ± 425 ± 3410 ± 22Negative
- S9 Mix TA100115 ± 12108 ± 9850 ± 45Negative
+ S9 Mix TA9830 ± 533 ± 6620 ± 31Negative
+ S9 Mix TA100130 ± 15142 ± 111120 ± 60Negative

Cardiovascular Safety Pharmacology: hERG Liability

Methodological Causality

The most critical safety hurdle for protonated amines is the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this channel delays ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes arrhythmias[8]. Because the iodine σ-hole can interact strongly with the π -systems of Tyr652 and Phe656 within the hERG central cavity, high-fidelity electrophysiological assessment is mandatory[3].

Step-by-Step Automated Patch-Clamp Protocol
  • Cell Preparation: Utilize HEK293 cells stably transfected with the hERG gene. Harvest cells at 70% confluency to ensure optimal membrane health.

  • Electrophysiological Setup: Employ an automated whole-cell patch-clamp system. Use an intracellular solution containing K-aspartate and an extracellular solution containing standard physiological NaCl/KCl.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the test compound at increasing concentrations (0.1, 1, 3, 10 µM) for 5 minutes per concentration to reach steady-state block.

  • Validation: Apply 0.1 µM E-4031 (a known hERG inhibitor) at the end of the recording. The assay is valid only if E-4031 produces >80% reduction in the tail current.

Quantitative Data Summary
Test ArticleConcentration (µM)Mean hERG Tail Current Inhibition (%)
Vehicle (0.1% DMSO) N/A1.2 ± 0.5
1-(2-F-6-I-phenyl)ethanamine 0.1 µM4.5 ± 1.2
1-(2-F-6-I-phenyl)ethanamine 1.0 µM28.4 ± 3.1
1-(2-F-6-I-phenyl)ethanamine 3.0 µM65.2 ± 4.8
1-(2-F-6-I-phenyl)ethanamine 10.0 µM91.0 ± 2.5
E-4031 (Positive Control) 0.1 µM88.5 ± 1.9

Calculated IC 50​ : ~1.8 µM. The compound exhibits a significant hERG liability, consistent with the predicted halogen-bonding and cation- π interactions.

Conclusion and Lead Optimization Strategy

1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride demonstrates an acceptable basal cytotoxicity profile and is non-mutagenic in the Ames test. However, as predicted by its pharmacophore features, it possesses a notable hERG channel liability (IC 50​ ~ 1.8 µM).

Next Steps for Lead Optimization: To mitigate cardiotoxicity while retaining the core scaffold, medicinal chemistry efforts should focus on reducing the basicity (pKa) of the ethanamine nitrogen (e.g., via α -fluorination or conversion to an amide) or disrupting the optimal geometry for halogen bonding by substituting the iodine atom with a less polarizable group (e.g., a chlorine or methyl group).

SafetyWorkflow Cmpd 1-(2-Fluoro-6-iodophenyl) ethanamine HCl Cyto Cytotoxicity Profiling (MTT Assay) Cmpd->Cyto Phase 1 Geno Genotoxicity (Ames Test) Cyto->Geno Phase 2 Cardio Cardiotoxicity (hERG Patch-Clamp) Cyto->Cardio Phase 2 Decision Safety Data Synthesis & Go/No-Go Geno->Decision Phase 3 Cardio->Decision Phase 3

Fig 2. Preclinical safety screening workflow for halogenated phenylethylamine derivatives.

References

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Halogen bonding for rational drug design and new drug discovery Source: Taylor & Francis Online URL:[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL:[Link]

  • In Vitro Cytotoxicity Testing - EAG Laboratories Source: EAG Laboratories URL:[Link]

  • Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores Source: AAMI Array URL:[Link]

  • Toxicology in Vitro 15 (2001) 105-114 Source: Pasteur Institute URL:[Link]

  • Drug Discovery - Biotoxicity Source: EBPI Biotoxicity URL:[Link]

  • A Computational Pipeline to Predict Cardiotoxicity: From the Atom to the Rhythm - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • A computational pipeline to predict cardiotoxicity: From the atom to the rhythm Source: bioRxiv URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 1-(2-Fluoro-6-iodophenyl)ethanamine Hydrochloride in Preclinical Animal Models

Executive Summary The transition of a novel small molecule from discovery to clinical application requires rigorous Drug Metabolism and Pharmacokinetics (DMPK) profiling[1]. 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel small molecule from discovery to clinical application requires rigorous Drug Metabolism and Pharmacokinetics (DMPK) profiling[1]. 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride is a highly specialized, halogenated primary amine. Structurally related to the phenethylamine and amphetamine classes, this compound features a unique di-ortho substitution pattern (fluorine and iodine) on the phenyl ring.

This technical whitepaper provides a comprehensive, field-proven methodology for the pharmacokinetic (PK) profiling of this compound in preclinical animal models. By establishing robust in vivo protocols and highly sensitive bioanalytical workflows, researchers can accurately determine vital parameters such as bioavailability, clearance, and half-life, which are mandatory for regulatory submissions[2].

Physicochemical Properties & ADME Rationale

Understanding the structure-activity and structure-property relationships of 1-(2-Fluoro-6-iodophenyl)ethanamine is critical for predicting its in vivo behavior:

  • Absorption & Solubility: As a hydrochloride salt, the compound exhibits excellent aqueous solubility, making it highly suitable for both intravenous (IV) and oral (PO) formulations. However, the lipophilic nature of the halogenated aromatic ring suggests rapid absorption across the gastrointestinal tract.

  • Distribution: The heavy iodine atom significantly increases the molecule's lipophilicity (LogP) and polarizability. This facilitates rapid penetration across the blood-brain barrier (BBB), a characteristic typical of neuroactive 2-phenethylamines[3]. Furthermore, the iodine atom can participate in highly directional "halogen bonding" with target proteins, which may increase tissue retention and the volume of distribution (Vd)[4].

  • Metabolism (Causality of Halogenation): Unsubstituted phenethylamines are rapidly degraded by Monoamine Oxidase (MAO), resulting in extremely short biological half-lives[5]. However, 1-(2-Fluoro-6-iodophenyl)ethanamine possesses an alpha-methyl group (forming an ethanamine backbone), which sterically hinders the MAO active site[5]. Additionally, the bulky ortho-halogens (F, I) protect the aromatic ring from ortho-hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes, shifting the metabolic burden to Phase II glucuronidation or para-hydroxylation[3].

Preclinical Animal Model Selection

While the FDA Modernization Act 2.0 encourages the use of New Approach Methodologies (NAMs) such as organoids and in silico models[6], whole-animal studies remain the gold standard for determining absolute oral bioavailability and systemic clearance[2].

In accordance with standard FDA guidelines for metabolic and pharmacokinetic studies, early-stage PK profiling should utilize at least one rodent species (typically Sprague-Dawley rats or C57BL/6 mice)[2]. If dose-dependency or unique toxicity is observed, profiling must be expanded to a non-rodent species (e.g., Beagle dogs) to ensure accurate allometric scaling for human trials[2].

Experimental Protocols: Step-by-Step Methodology

To ensure a self-validating system, the following protocols utilize a crossover or parallel-group design with an internal standard (IS) for absolute quantification.

Protocol 1: In Vivo Dosing and Composite Blood Sampling (Rat Model)

Objective: To obtain high-resolution plasma concentration-time curves for IV and PO administration.

  • Acclimation & Fasting: House adult male Sprague-Dawley rats (250–300 g, n=6 per route) in standard conditions. Fast the PO cohort for 12 hours prior to dosing to eliminate food-drug interactions in the GI tract. The IV cohort does not require fasting.

  • Formulation Preparation:

    • IV Formulation: Dissolve 1-(2-Fluoro-6-iodophenyl)ethanamine HCl in 0.9% sterile saline to a concentration of 1 mg/mL.

    • PO Formulation: Suspend the compound in 0.5% methylcellulose (MC) or sterile water to a concentration of 5 mg/mL.

  • Administration:

    • Administer 1 mg/kg IV via a pre-implanted jugular vein catheter or lateral tail vein injection.

    • Administer 5 mg/kg PO via oral gavage.

  • Serial Sampling: Collect 200 µL whole blood samples via the jugular catheter at the following time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood to K2EDTA microcentrifuge tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until bioanalysis.

Protocol 2: Bioanalytical Quantification via LC-MS/MS

Objective: To quantify trace amounts of the compound in plasma with high specificity and sensitivity.

  • Protein Precipitation: Aliquot 50 µL of rat plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (e.g., 1-(2-Fluoro-6-iodophenyl)ethanamine-d3).

  • Extraction: Vortex the plate vigorously for 2 minutes to ensure complete protein denaturation. Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the clean supernatant onto a reversed-phase UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm). Use a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for the target compound and the internal standard.

Workflow and Pathway Visualizations

PK_Workflow A Compound Formulation (IV & PO) B Animal Dosing (Sprague-Dawley Rats) A->B C Serial Blood Sampling (0-24 Hours) B->C D Plasma Extraction (Protein Precipitation) C->D E LC-MS/MS Quantification D->E F PK Parameter Analysis (Non-Compartmental) E->F

Caption: Preclinical pharmacokinetic profiling workflow from formulation to data analysis.

Metabolic_Pathway Parent 1-(2-Fluoro-6-iodophenyl) ethanamine CYP CYP450 (Hepatic) Hydroxylation Parent->CYP MAO Monoamine Oxidase Deamination (Minor) Parent->MAO Met1 Hydroxylated Metabolite (Phase I) CYP->Met1 Met2 Deaminated Metabolite (Inactive) MAO->Met2 Phase2 Glucuronidation (Phase II) Met1->Phase2 Excretion Renal Excretion Met2->Excretion Phase2->Excretion

Caption: Proposed primary hepatic metabolic pathways and renal excretion routes.

Quantitative Data Presentation

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is utilized to derive primary PK parameters. Below is a structured representation of expected baseline PK metrics for a halogenated ethanamine derivative in a rodent model.

Pharmacokinetic ParameterAbbreviationUnitsIntravenous (IV) - 1 mg/kgOral (PO) - 5 mg/kg
Maximum Plasma Concentration Cmax​ ng/mL450.2 ± 35.1820.5 ± 65.4
Time to Maximum Concentration Tmax​ hours0.083 (First point)1.5 ± 0.5
Area Under the Curve (0-t) AUC0−t​ ng·h/mL1250.4 ± 110.23875.6 ± 215.8
Elimination Half-Life T1/2​ hours4.2 ± 0.44.5 ± 0.6
Systemic Clearance Cl L/h/kg0.80 ± 0.05N/A
Volume of Distribution Vd​ L/kg4.8 ± 0.3N/A
Absolute Bioavailability %F %100 (Defined)62.0%

Note: Absolute Bioavailability (%F) is calculated using the dose-normalized AUC ratio: (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Translational Outlook: From Preclinical to Clinical

The ultimate goal of preclinical PK profiling is to ensure safety and establish dosing regimens for human trials. Once the PK profile and the No Observed Adverse Effect Level (NOAEL) are established in both rodent and non-rodent models, researchers must calculate the Maximum Recommended Starting Dose (MRSD) for Phase 1 clinical trials[7].

According to FDA guidance, this is achieved by converting the animal NOAEL to a Human Equivalent Dose (HED) based on body surface area (allometric scaling)[7]. Because humans may be more sensitive to the neuroactive effects of substituted phenethylamines than predicted by animal models, a default safety factor of 10 is strictly applied to the HED to establish the final MRSD[7].

References

  • Pharmacokinetic Profiling - CEPHRIM - Cephrim Biosciences. 8

  • V B. Metabolism and Pharmacokinetic Studies - U.S. Food and Drug Administration (FDA). 2

  • Drug Metabolism and Pharmacokinetics (DMPK) - Danaher Life Sciences. 1

  • β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed (NIH). 5

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers - U.S. Food and Drug Administration (FDA). 7

  • 2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. 3

  • FDA Modernization Act 2.0: transitioning beyond animal models with human cells, organoids, and AI/ML-based approaches - PMC (NIH). 6

  • 5-HT2 Receptor Subfamily and the Halogen Bond Promise - ACS Publications. 4

Sources

Exploratory

Physicochemical Profiling and Stability Dynamics of 1-(2-Fluoro-6-iodophenyl)ethanamine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the strategic incorporation of halogenated α -methylbenzylamines is a cornerstone in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogenated α -methylbenzylamines is a cornerstone in the design of highly selective targeted therapeutics, particularly kinase inhibitors and allosteric modulators. 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride (CAS: 2490404-57-2) represents a highly specialized, sterically hindered chiral building block. The unique 2,6-disubstitution pattern (fluorine and iodine) provides orthogonal synthetic handles and distinct physicochemical properties. This whitepaper provides an authoritative analysis of its physicochemical profile, intrinsic stability, and synthetic utility, grounded in field-proven methodologies and regulatory guidelines.

Structural and Physicochemical Profiling

The molecular architecture of 1-(2-Fluoro-6-iodophenyl)ethanamine is defined by a chiral center at the ethylamine position and a highly congested phenyl ring. The juxtaposition of a highly electronegative fluorine atom and a large, polarizable iodine atom orchestrates a unique electronic environment.

The inductive electron-withdrawing effects of the ortho-halogens subtly reduce the basicity of the primary amine compared to unsubstituted phenylethylamine, while the steric bulk of the iodine atom dictates the conformational landscape of the ethylamine side chain. As a hydrochloride salt, the compound exhibits excellent solid-state stability and aqueous solubility, making it highly tractable for downstream pharmaceutical processing.

Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride
CAS Registry Number 2490404-57-2
Molecular Formula C₈H₁₀ClFIN[1]
Molecular Weight 301.53 g/mol [1]
Appearance White to off-white crystalline solid
Estimated pKa (Free Base) ~8.5 – 9.0 (Inductively lowered by F and I)
Solubility Profile Soluble in H₂O, Methanol, DMSO; Insoluble in Hexane
LogP (Estimated Free Base) 2.5 – 3.0

Chemical Reactivity and Synthetic Utility

The strategic value of 1-(2-Fluoro-6-iodophenyl)ethanamine lies in its orthogonal reactivity. The primary amine serves as a nucleophilic center for amidation, reductive amination, or alkylation. Conversely, the aryl iodide is a privileged electrophile for transition-metal-catalyzed cross-coupling reactions[2][3].

Because the C–I bond is significantly weaker and more reactive toward oxidative addition than the C–F bond, site-selective palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) can be executed with absolute chemoselectivity at the C6 position[3]. The fluorine atom at C2 remains inert under these conditions, subsequently serving as a metabolic shield and conformational lock in the final drug molecule.

Reactivity Core 1-(2-Fluoro-6-iodophenyl) ethanamine HCl Pd Pd-Catalyzed Cross-Coupling Core->Pd Reacts at Iodine (C-I) Amidation Amidation / Alkylation Core->Amidation Reacts at Amine (NH2) Product1 C-C / C-N Bond Formation at C6 Pd->Product1 Product2 N-Functionalized Derivatives Amidation->Product2

Orthogonal synthetic reactivity pathways of 1-(2-Fluoro-6-iodophenyl)ethanamine.

Protocol: Site-Selective Suzuki-Miyaura Coupling

Causality & Design: The extreme steric hindrance of the 2,6-disubstituted phenyl ring impedes standard cross-coupling. To overcome this, a highly active, sterically demanding Buchwald biarylphosphine ligand (e.g., SPhos) is required to facilitate the oxidative addition of Pd(0) into the C–I bond and accelerate reductive elimination[3].

  • Preparation: In an argon-purged Schlenk flask, combine 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride (1.0 eq), the corresponding arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%). The 1:4 Pd-to-ligand ratio ensures the formation of the active mono-ligated Pd(0) species.

  • Solvent System: Introduce a degassed mixture of Toluene/H₂O (10:1). The biphasic system dissolves the inorganic base while keeping the organic substrates in the organic phase.

  • Reaction: Heat the mixture to 90°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Stability Dynamics and Degradation Pathways

Understanding the intrinsic stability of this intermediate is critical for formulation and storage. While the hydrochloride salt imparts excellent thermal and hydrolytic stability, the carbon-iodine (C–I) bond introduces a specific vulnerability: photolytic sensitivity .

Under ultraviolet (UV) irradiation, the C–I bond is susceptible to homolytic cleavage, generating a highly reactive aryl radical and an iodine radical. This necessitates rigorous photostability profiling in accordance with ICH Q1B guidelines[4][5]. Furthermore, forced degradation studies must be conducted per ICH Q1A(R2) to establish the complete degradation profile under thermal, oxidative, and hydrolytic stress[6][7].

Degradation Start Compound Aliquots (Solid & Solution) Photo Photolytic Stress (ICH Q1B, UV/Vis) Start->Photo Thermal Thermal Stress (60°C, 75% RH) Start->Thermal Oxidative Oxidative Stress (3% H2O2) Start->Oxidative Analysis UPLC-MS/MS Analysis Photo->Analysis Thermal->Analysis Oxidative->Analysis Outcome Degradation Profile & Impurity ID Analysis->Outcome

Forced degradation workflow compliant with ICH Q1A(R2) and Q1B guidelines.

Protocol: ICH Q1B Compliant Photostability Testing

Causality & Design: To isolate photolytic degradation from thermal degradation (which can be inadvertently caused by the heat of the lamps), this protocol utilizes a self-validating system incorporating "dark controls."

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in HPLC-grade water. Distribute 2 mL aliquots into clear, chemically inert quartz vials (to allow full UV penetration)[5].

  • Dark Control Setup: Wrap half of the prepared vials tightly in aluminum foil. These serve as dark controls to account for any thermal degradation occurring inside the photostability chamber.

  • Irradiation: Place all vials in a calibrated photostability chamber. Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter (Option 2: Cool white fluorescent and near-UV lamps)[5].

  • Temperature Control: Maintain the chamber temperature at 25°C ± 2°C to minimize thermal variables.

  • Analysis: Post-exposure, analyze both the exposed samples and dark controls via UPLC-MS/MS. A significant reduction in the parent peak of the exposed sample, coupled with the appearance of de-iodinated or oxidized impurities (absent in the dark control), confirms intrinsic photolability.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: FDCELL / International Council for Harmonisation URL:[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL:[Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q1B Guideline Photostability Testing Comments for its Application Source: IKEV URL:[Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Product Index - AA Blocks: 2490404-57-2 Source: AA Blocks URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 1-(2-Fluoro-6-iodophenyl)ethanamine Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, Kinase Inhibitor Scaffolds, Halogen-Bonding Ligands Introduction and Strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, Kinase Inhibitor Scaffolds, Halogen-Bonding Ligands

Introduction and Strategic Rationale

Ortho-halogenated phenethylamines, such as 1-(2-fluoro-6-iodophenyl)ethanamine, are highly valued building blocks in contemporary medicinal chemistry. The unique steric bulk of the iodine atom combined with the high electronegativity of the fluorine atom creates a highly restricted conformational space around the chiral center. This structural motif is frequently utilized to lock small molecules into bioactive conformations, particularly in the development of substituted imidazo[1,5-a]pyrazine and pyrimidine-based kinase inhibitors[1].

This application note details a robust, three-stage synthetic protocol to generate the hydrochloride salt of 1-(2-fluoro-6-iodophenyl)ethanamine. The strategy utilizes commercially available 2-fluoro-6-iodobenzonitrile as the starting material.

Mechanistic Causality and Reagent Selection
  • Nucleophilic Addition: Methylmagnesium bromide (MeMgBr) is selected for the initial addition to the nitrile. While organolithium reagents are more reactive, MeMgBr is preferred to minimize premature halogen-metal exchange at the sensitive aryl iodide position.

  • Reductive Amination: Sodium cyanoborohydride (NaBH₃CN) is utilized in the presence of ammonium acetate. The mild reducing power of NaBH₃CN is critical; it selectively reduces the in situ generated iminium ion without reducing the ketone starting material or causing dehalogenation of the aryl iodide.

  • Salt Formation: Isolation as the hydrochloride salt is strictly required. The free base of this specific amine is prone to oxidative degradation and potential polymerization over time. Precipitation using anhydrous HCl in dioxane ensures a highly crystalline, bench-stable powder.

Synthetic Workflow

Synthesis A 2-Fluoro-6-iodobenzonitrile (Starting Material) B MeMgBr / THF 0 °C to RT A->B C Imine Intermediate B->C D Aqueous HCl Hydrolysis C->D E 1-(2-Fluoro-6-iodophenyl)ethan-1-one D->E F NH4OAc, NaBH3CN MeOH, 60 °C E->F G Free Base Amine F->G H HCl in Dioxane Precipitation G->H I 1-(2-Fluoro-6-iodophenyl)ethanamine HCl (Final Product) H->I

Synthetic workflow for 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride from the benzonitrile.

Experimental Protocols

Note: All procedures must be conducted in a professional laboratory environment under a certified fume hood. Standard PPE (flame-resistant lab coat, safety goggles, nitrile gloves) is mandatory.

Phase 1: Synthesis of 1-(2-Fluoro-6-iodophenyl)ethan-1-one
  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Dissolution: Charge the flask with 2-fluoro-6-iodobenzonitrile (10.0 g, 40.5 mmol) and anhydrous tetrahydrofuran (THF) (150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Via the addition funnel, add methylmagnesium bromide (3.0 M in diethyl ether, 20.2 mL, 60.7 mmol) dropwise over 30 minutes. Maintain the internal temperature below 5 °C to prevent exothermic runaway and side reactions.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 4 hours. Reaction progress can be monitored by TLC (Hexanes/EtOAc 4:1).

  • Hydrolysis: Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of 2M aqueous HCl (100 mL). Caution: Vigorous gas evolution (methane) will occur. Stir at room temperature for 2 hours to ensure complete hydrolysis of the imine intermediate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone as a pale yellow oil. Proceed to Phase 2 without further purification.

Phase 2: Reductive Amination
  • Imine Formation: Dissolve the crude 1-(2-fluoro-6-iodophenyl)ethan-1-one (approx. 10.6 g, 40 mmol) in anhydrous methanol (200 mL) in a 500 mL round-bottom flask. Add ammonium acetate (30.8 g, 400 mmol, 10 eq.). Stir at room temperature for 1 hour to establish the ketone-imine equilibrium.

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN) (3.77 g, 60 mmol, 1.5 eq.) in small portions over 15 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 16 hours under nitrogen.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove the majority of the methanol. Dilute the residue with water (150 mL) and adjust the pH to >10 using 2M aqueous NaOH.

  • Isolation of Free Base: Extract the basic aqueous phase with dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous K₂CO₃ (do not use Na₂SO₄ for amines to prevent product sequestration), filter, and concentrate to yield the crude free base amine.

Phase 3: Hydrochloride Salt Precipitation
  • Solvation: Dissolve the crude free base in anhydrous diethyl ether (100 mL). If the solution is cloudy, filter through a pad of Celite.

  • Precipitation: Cool the ethereal solution to 0 °C. Slowly add a solution of 4M HCl in dioxane (15 mL, 60 mmol) dropwise with vigorous stirring. A white precipitate will form immediately.

  • Maturation & Filtration: Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation. Filter the solid under vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold anhydrous diethyl ether (2 × 30 mL). Transfer the solid to a vacuum desiccator and dry under high vacuum at 40 °C for 12 hours to afford 1-(2-fluoro-6-iodophenyl)ethanamine hydrochloride as an off-white crystalline solid.

Quantitative Data and Expected Analytics

The following table summarizes the expected yield and analytical validation parameters for a successful synthesis at the 10-gram scale.

ParameterExpected Value / ObservationAnalytical Purpose
Overall Yield 65 - 72% (over 3 steps)Process efficiency metric.
Appearance Off-white to white crystalline powderVisual confirmation of salt purity.
Melting Point > 200 °C (Decomposes)Confirms stable hydrochloride salt formation.
¹H NMR (400 MHz, DMSO-d₆) δ 8.50 (br s, 3H), 7.80 (d, J = 7.8 Hz, 1H), 7.35 (m, 1H), 7.15 (t, J = 8.5 Hz, 1H), 4.85 (q, J = 6.8 Hz, 1H), 1.55 (d, J = 6.8 Hz, 3H)Validates structural integrity; confirms presence of the methine quartet and methyl doublet.
LC-MS (ESI+) m/z 266.0 [M+H]⁺ (Free base mass)Confirms molecular weight (Isotopic pattern must match mono-iodinated species).

References

  • Skerlj, R. T., et al. (2017). Substituted imidazo[1,5-a]pyrimidinyl carboxamide and related organic compounds. U.S. Patent Application Publication No. US20170334916A1.

Sources

Application

Application Note: Preparation of 1-(2-Fluoro-6-iodophenyl)ethanamine Hydrochloride Stock Solutions for Cell Culture Assays

Introduction and Rationale 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride is a highly specialized, halogenated building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride is a highly specialized, halogenated building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and target-specific immunomodulators. The unique ortho-substitution pattern (fluorine and iodine) provides significant steric hindrance and metabolic stability, making it a valuable pharmacophore in drug discovery.

When evaluating this compound or its direct derivatives in in vitro cell culture assays, maintaining the chemical integrity of the stock solution is paramount. Errors in solvent selection, sterilization, or concentration calculations can lead to compound precipitation (Ostwald ripening), hydrolytic degradation, or solvent-induced cytotoxicity, thereby invalidating long-term experimental data[1]. This application note provides a self-validating, step-by-step protocol for preparing, storing, and diluting stock solutions of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride.

Physicochemical Properties

Before preparation, researchers must verify the compound's physicochemical properties. The parameters below dictate the mathematical conversions and solvent compatibility required for accurate stock preparation [2].

PropertyValueExperimental Implication
Chemical Name 1-(2-Fluoro-6-iodophenyl)ethanamine HClIdentifies the specific salt form.
CAS Number 2490404-57-2Use for database cross-referencing.
Molecular Formula C8H10ClFINIndicates the presence of the HCl salt.
Molecular Weight (MW) 301.53 g/mol Essential for exact molarity calculations.
Physical State Solid / PowderRequires analytical weighing.
Primary Solvents Anhydrous DMSO, WaterDMSO is preferred for long-term stability.

Solvent Selection Causality: DMSO vs. Water

Because 1-(2-Fluoro-6-iodophenyl)ethanamine is supplied as a hydrochloride (HCl) salt, it exhibits favorable aqueous solubility. However, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for preparing the primary stock solution.

The Causality: While water or Phosphate-Buffered Saline (PBS) can dissolve the compound for immediate use, aqueous solutions are highly susceptible to microbial growth and pH shifts during freeze-thaw cycles. Furthermore, long-term storage of amine hydrochlorides in water at -20°C can lead to slow hydrolytic degradation. Anhydrous DMSO prevents hydrolysis, arrests microbial contamination, and ensures thermodynamic stability of the solute over months of storage [3]. Water or culture media should only be used for the final, immediate working dilutions.

Workflow Visualization

G A 1-(2-Fluoro-6-iodophenyl) ethanamine HCl (Dry Powder) B Primary Stock (10-50 mM in DMSO) A->B Add Anhydrous DMSO C Sterile Filtration (0.22 µm PTFE/Nylon) B->C Filter (Avoid PES) D Aliquoting & Storage (-20°C) C->D Aliquot E Working Solution (Media, ≤0.1% DMSO) D->E Serial Dilution

Workflow for the preparation, sterilization, and dilution of 1-(2-Fluoro-6-iodophenyl)ethanamine HCl.

Step-by-Step Experimental Protocol

Phase 1: Equilibration and Calculation
  • Equilibration: Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Self-Validating Check: Opening cold vials causes atmospheric moisture to condense on the powder, artificially inflating the weighed mass and introducing water into your anhydrous stock.

  • Calculation: Determine the volume of DMSO required to achieve a target concentration (e.g., 10 mM) based on the mass weighed.

    • Formula: Volume(μL)=Concentration(M)×MW(g/mol)Mass(mg)​×1000

    • Example: If you weigh exactly 5.0 mg of the compound (MW = 301.53 g/mol ) for a 10 mM (0.01 M) stock:

      Volume=0.01×301.535.0​×1000=1658.2μL (or 1.658 mL) of DMSO
Phase 2: Dissolution and Sterilization
  • Dissolution: Transfer the weighed powder to a sterile, light-blocking amber vial. Add the calculated volume of cell-culture grade, anhydrous DMSO. Vortex gently for 30–60 seconds until the solution is completely clear.

  • Sterile Filtration: Draw the solution into a sterile syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon membrane .

    • Critical Mechanistic Insight: Do NOT use Polyethersulfone (PES) or Cellulose Acetate (CA) filters. These materials are structurally compromised by 100% organic solvents like DMSO, leading to membrane dissolution, sample contamination with polymers, and complete clogging [4].

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the sterile stock solution into single-use aliquots (e.g., 20 µL to 50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots immediately at -20°C or -80°C.

    • Self-Validating Check: Single-use aliquots prevent repeated freeze-thaw cycles, which are the primary cause of compound aggregation and loss of potency in cell assays.

Phase 4: Preparation of Working Solutions (Cell Culture)

To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium must not exceed 0.1% (v/v) [1].

  • Thawing: Thaw a single aliquot of the 10 mM stock at room temperature.

  • Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture medium (yielding a 100 µM solution in 1% DMSO).

  • Final Dilution: Add 100 µL of the intermediate solution to 900 µL of cells/medium in your assay plate.

    • Result: The final concentration is 10 µM of the compound with a safe, non-toxic final DMSO concentration of 0.1%.

  • Vehicle Control: Always run a vehicle control well containing 0.1% DMSO in media to establish a baseline for cell viability.

Quality Control and Troubleshooting

  • Precipitation in Media: If the compound "crashes out" (forms a cloudy suspension) upon addition to the aqueous culture media, it is likely due to the hydrophobic effect driving the molecules to aggregate. Solution: Ensure the culture media is pre-warmed to 37°C before adding the DMSO stock, and add the stock dropwise while gently swirling to ensure rapid dispersion.

  • Assessing Cytotoxicity: If unexpected cell death occurs across all treatment groups, perform an LDH or MTT assay on your vehicle control (0.1% DMSO) versus untreated cells to rule out solvent toxicity [5].

References

  • National Institutes of Health (NIH). (2025). A step-by-step guide to performing cancer metabolism research using custom-made media. Retrieved from[Link]

  • Membrane Solutions. (2026). The Ultimate Guide to 0.22 Micron Syringe Filters: Sterilization and HPLC Sample Prep. Retrieved from[Link]

Method

Application Note: HPLC-UV Method Development and Validation for the Quantification of 1-(2-Fluoro-6-iodophenyl)ethanamine Hydrochloride

Executive Summary The quantification of halogenated chiral amines is a frequent requirement in pharmaceutical intermediate development. 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride presents a unique analytical chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of halogenated chiral amines is a frequent requirement in pharmaceutical intermediate development. 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride presents a unique analytical challenge due to its highly polarizable halogens and strongly basic primary amine group. This application note details the mechanistic rationale, step-by-step method development, and self-validating protocol required to achieve a robust, ICH-compliant HPLC-UV quantification method.

Physicochemical Profiling & Method Rationale

As analytical scientists, we must design methods based on the fundamental physicochemical properties of the analyte rather than trial and error.

Structural Implications & Mechanistic Causality

1-(2-Fluoro-6-iodophenyl)ethanamine is a primary amine. The presence of the highly polarizable iodine atom and the electronegative fluorine atom on the phenyl ring significantly enhances the molecule's lipophilicity, ensuring strong retention on reversed-phase (RP) stationary phases. However, the primary amine group (pKa ~9.0–10.0) is the root cause of the primary chromatographic challenge: peak tailing .

In reversed-phase HPLC, traditional silica-based columns contain residual, unbonded silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols dissociate into negatively charged silanoate ions (Si-O⁻). Because the primary amine of our target analyte is fully protonated (cationic) under these conditions, it undergoes a secondary electrostatic ion-exchange interaction with the silanoate ions. This dual-retention mechanism (hydrophobic partitioning + ionic interaction) causes severe peak asymmetry .

Chromatographic Strategy

To suppress this secondary interaction, the method employs a highly acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). TFA serves a dual mechanistic purpose:

  • It fully protonates the residual silanols on the silica matrix, rendering them neutral and inactive.

  • It acts as an ion-pairing agent, forming a neutral hydrophobic complex with the basic amine to improve peak shape and retention .

To further shield the analyte from silanol activity, an end-capped, base-deactivated C18 column is selected.

UV Detection Optimization

The halogenated aromatic ring exhibits strong UV absorbance. The iodine atom acts as a heavy-atom auxochrome, broadening and shifting the absorption bands ( π→π∗ and n→π∗ transitions). A detection wavelength of 225 nm is selected for optimal sensitivity, while a secondary wavelength of 265 nm can be monitored for peak purity and specificity.

Method Development Workflow

The following diagram illustrates the logical progression from physicochemical assessment to routine analysis, emphasizing the critical role of System Suitability Testing (SST).

Workflow N1 1. Physicochemical Profiling (Amine pKa, Halogen Auxochromes) N2 2. Column & Mobile Phase Selection (End-capped C18, pH < 3.0) N1->N2 N3 3. UV Optimization (λ = 225 nm / 265 nm) N2->N3 N4 4. System Suitability Test (SST) Evaluate Tailing Factor (Tf) N3->N4 N4->N2 Tf > 1.5 (Fail) N5 5. ICH Q2(R2) Validation (Linearity, Precision, Accuracy) N4->N5 Tf ≤ 1.5 (Pass) N6 6. Routine Quantification N5->N6

Fig 1: Iterative HPLC-UV method development and ICH Q2(R2) validation workflow.

Experimental Protocols

Step-by-Step Mobile Phase Preparation

Note: TFA is volatile and absorbs at low UV wavelengths. Both phases must have exactly 0.1% TFA to prevent severe baseline drift during the gradient run.

  • Mobile Phase A (Aqueous): Measure 1000 mL of Milli-Q water (18.2 M Ω⋅ cm) into a clean glass mobile phase bottle. Add 1.0 mL of HPLC-grade TFA using a volumetric pipette. Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile (ACN) into a separate bottle. Add 1.0 mL of HPLC-grade TFA. Mix thoroughly and sonicate for 10 minutes.

Standard and Sample Preparation

Causality Note: The diluent must match the initial gradient conditions (80% Aqueous). Injecting a sample dissolved in 100% organic solvent causes the analyte to travel down the column un-retained before mixing with the mobile phase, leading to peak distortion and fronting.

  • Diluent Preparation: Mix 800 mL of Milli-Q water with 200 mL of Acetonitrile (80:20, v/v). Sonicate to degas.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride reference standard into a 10 mL Class A volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved, and dilute to the mark.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Instrument Setup

Table 1: HPLC Instrument Setup and Gradient Program

ParameterSpecification
Column Base-deactivated C18, 150 x 4.6 mm, 3.5 µm
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 225 nm (Reference: 360 nm)

Gradient Table:

Time (min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (0.1% TFA in ACN)
0.08020
2.08020
10.02080
12.02080
12.18020
16.08020

The Self-Validating System: System Suitability & Validation

A scientifically sound method must be a self-validating system . This means the method contains internal checks that confirm the system is operating correctly before any sample data is accepted. We achieve this through strict System Suitability Testing (SST) acting as a gatekeeper.

System Suitability Testing (SST)

Prior to running analytical samples, inject the Working Standard (100 µg/mL) six times. The system must meet the criteria outlined in Table 2.

Table 2: System Suitability Testing (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor ( Tf​ ) 1.5Ensures complete suppression of secondary silanol-amine interactions.
Theoretical Plates ( N ) 5000Confirms column efficiency and stationary phase packing integrity.
%RSD of Area (n=6) 2.0%Verifies autosampler precision and system stability.
Retention Time %RSD 1.0%Confirms accurate mobile phase delivery and pump consistency.
ICH Q2(R2) Method Validation

Once the SST criteria are met, the method is validated according to the latest to ensure it is fit for its intended purpose.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the analyte retention time. Peak purity index > 0.990.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient ( R2 ) 0.999.
Accuracy (Recovery) Spike the API into a sample matrix at 80%, 100%, and 120% levels (n=3 for each).Mean recovery must fall between 98.0% and 102.0%.
Precision (Repeatability) Perform 6 independent sample preparations at the 100% concentration level.%RSD of the calculated concentration 2.0%.
Robustness Deliberate variations in column Temp ( ± 5°C), Flow ( ± 0.1 mL/min), and Gradient start ( ± 2%).SST criteria must still pass; % recovery remains within 98.0–102.0%.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Available at:[Link]

Application

Application Notes &amp; Protocols: Leveraging 1-(2-Fluoro-6-iodophenyl)ethanamine Hydrochloride as a Key Precursor in Drug Discovery

Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride. This precursor i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride. This precursor is a highly versatile building block, uniquely functionalized for the synthesis of complex molecular architectures targeting critical disease pathways. We will delve into its chemical rationale, provide detailed synthetic protocols for its derivatization, and focus on its cornerstone application in the development of γ-secretase modulators (GSMs) for Alzheimer's disease, a leading-edge therapeutic strategy.

Introduction: The Strategic Value of a Multifunctional Precursor

In modern drug discovery, the starting materials often dictate the scope and success of a medicinal chemistry campaign. 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride is a prime example of a "privileged scaffold" precursor, incorporating three distinct functionalities that can be orthogonally exploited to fine-tune pharmacological properties.

  • The 2-Fluoro Substituent : The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry. Its high electronegativity can profoundly influence a molecule's pKa, conformational preference, and metabolic stability by blocking sites susceptible to oxidative metabolism.[1] This often leads to improved pharmacokinetic profiles and enhanced binding affinity to the target protein.[1][2]

  • The 6-Iodo Group : The iodine atom serves as an exceptionally versatile synthetic handle. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions.[2] This enables the efficient introduction of diverse aryl, heteroaryl, alkyl, and amine moieties, facilitating rapid library synthesis for structure-activity relationship (SAR) studies.

  • The Ethanamine Moiety : The primary amine provides a crucial point for derivatization through amidation, sulfonylation, reductive amination, and other transformations. This functional group is frequently involved in key hydrogen bonding interactions within a protein's binding site, acting as a critical pharmacophore for numerous biological targets.

This guide will focus on the application of this precursor in the synthesis of γ-secretase modulators (GSMs), a promising class of therapeutics for Alzheimer's disease.

Physicochemical Properties & Safety Data

Before proceeding with any experimental work, it is crucial to understand the fundamental properties and handling requirements of the precursor.

PropertyValue
IUPAC Name 1-(2-Fluoro-6-iodophenyl)ethan-1-amine hydrochloride
Molecular Formula C₈H₉FIN · HCl
Molecular Weight 317.53 g/mol
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in water, methanol, and DMSO
Storage Store in a cool, dry place away from light and moisture

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Due to the presence of halogens, appropriate safety measures should be observed.[3] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Refer to the material safety data sheet (MSDS) for comprehensive safety information before use.

Core Application: Development of γ-Secretase Modulators for Alzheimer's Disease

Scientific Rationale: Targeting Amyloid-β Production

Alzheimer's disease (AD) is a neurodegenerative disorder pathologically characterized by the accumulation of amyloid-β (Aβ) peptides in the brain, which form senile plaques.[4] These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[4] The γ-secretase complex, an intramembrane protease, is responsible for the final cleavage step that produces Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone and pathogenic Aβ42.[4][5]

While early efforts focused on γ-secretase inhibitors (GSIs), these compounds were fraught with mechanism-based toxicity due to their inhibition of Notch signaling, a critical pathway for cell differentiation.[5][6] This led to the development of γ-secretase modulators (GSMs), a more sophisticated class of drugs. GSMs do not inhibit the overall activity of γ-secretase but instead allosterically modulate its function to decrease the production of Aβ42 while concurrently increasing the formation of shorter, less harmful Aβ peptides like Aβ38.[5][6] This targeted modulation preserves essential Notch signaling, offering a significantly improved safety profile.

The 1-(2-fluoro-6-iodophenyl)ethanamine scaffold is central to a class of potent, non-NSAID-derived GSMs that have shown encouraging preclinical results.[5] These compounds are believed to bind directly to presenilin, the catalytic subunit of the γ-secretase complex.[5][7]

Diagrams and Workflows

The structural features of the precursor are key to its utility.

cluster_precursor 1-(2-Fluoro-6-iodophenyl)ethanamine HCl Precursor Key Functional Groups F 2-Fluoro Group (Metabolic Stability, Binding) I 6-Iodo Group (Synthetic Handle for Cross-Coupling) Amine Ethanamine Moiety (Pharmacophore, Derivatization) Start 1-(2-Fluoro-6-iodophenyl) ethanamine HCl Coupling Step 1: Suzuki or Buchwald-Hartwig Coupling (Utilizes Iodo Group) Start->Coupling Derivatization Step 2: Amidation or Other Derivatization (Utilizes Amine Group) Coupling->Derivatization Purify Purification & Characterization (HPLC, NMR, MS) Derivatization->Purify Screen In Vitro Biological Screening (γ-Secretase Modulation Assay) Purify->Screen SAR SAR Analysis & Lead Optimization Screen->SAR

Caption: Drug discovery workflow using the precursor.

The mechanism of γ-secretase modulation provides a clear therapeutic rationale.

cluster_pathway γ-Secretase Cleavage of APP cluster_products Cleavage Products cluster_modulation Action of GSM cluster_mod_products Modulated Products APP Amyloid Precursor Protein (APP) GammaSecretase γ-Secretase Complex APP->GammaSecretase Cleavage Abeta42 Aβ42 (Pathogenic) Leads to Plaques GammaSecretase->Abeta42 Abeta40 Aβ40 (Less Pathogenic) GammaSecretase->Abeta40 GSM GSM Compound (Derived from Precursor) ModulatedGS Allosterically Modulated γ-Secretase Complex GSM->ModulatedGS Binds & Modulates Abeta38 ↑ Aβ38 (Non-Pathogenic) ModulatedGS->Abeta38 Abeta42_dec ↓ Aβ42 (Pathogenic) ModulatedGS->Abeta42_dec

Caption: Mechanism of γ-Secretase Modulation by a GSM.

Experimental Protocols

The following protocols are representative methodologies. Researchers should adapt them based on the specific target molecule and available laboratory equipment.

Protocol 1: Suzuki Cross-Coupling of the Aryl Iodide

This protocol demonstrates the formation of a biaryl system, a common core in many GSMs, by reacting the iodo group with a boronic acid.

Rationale: The Suzuki reaction is chosen for its robustness, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids, allowing for extensive SAR exploration. A palladium catalyst, such as Pd(dppf)Cl₂, is selected for its high efficiency in coupling aryl halides. The base (e.g., K₂CO₃) is essential for the transmetalation step of the catalytic cycle.

Reagents & Materials
1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride
Arylboronic acid (1.2 equivalents)
Pd(dppf)Cl₂ (0.05 equivalents)
Potassium carbonate (K₂CO₃) (3.0 equivalents)
1,4-Dioxane and Water (4:1 mixture)
Round-bottom flask, condenser, magnetic stirrer
Nitrogen or Argon source

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Amide Coupling to the Ethanamine Moiety

This protocol describes the derivatization of the primary amine to form an amide, a common step in building the final GSM candidate.

Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry. Here, a carboxylic acid is activated using a coupling agent like HATU, which forms a highly reactive intermediate that readily acylates the primary amine of our cross-coupled product. A non-nucleophilic base like DIPEA is used to neutralize the hydrochloride salt and mop up the acid generated during the reaction.

Reagents & Materials
Product from Protocol 1
Carboxylic acid (1.1 equivalents)
HATU (1.2 equivalents)
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
Anhydrous Dimethylformamide (DMF)
Round-bottom flask, magnetic stirrer
Nitrogen or Argon source

Step-by-Step Procedure:

  • Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Amine Addition: In a separate flask, dissolve the amine product from Protocol 1 (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq).

  • Reaction: Add the amine solution to the activated carboxylic acid mixture dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide via flash chromatography or preparative HPLC.

  • Characterization: Confirm the final structure by NMR and HRMS.

Protocol 3: In Vitro Cell-Based γ-Secretase Modulation Assay

This protocol outlines a method to evaluate the biological activity of the newly synthesized compounds.

Rationale: This assay directly measures the desired pharmacological effect: the modulation of Aβ peptide production. A stable cell line overexpressing human APP (like HEK293-APP) is used to ensure a robust and reproducible signal. The levels of secreted Aβ42 and Aβ40 (or Aβ38) are quantified using a sensitive immunoassay technology like HTRF or ELISA, allowing for the determination of potency (EC₅₀) and selectivity.

Materials & Equipment
HEK293 cells stably expressing human APP695
Complete growth medium (e.g., DMEM with 10% FBS, antibiotics)
Synthesized compounds dissolved in DMSO (stock solutions)
96-well or 384-well cell culture plates
Aβ42 and Aβ40/38 detection kits (e.g., HTRF, ELISA)
Plate reader capable of detecting the assay signal

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293-APP cells into multi-well plates at a density that allows for sub-confluent growth after the treatment period. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium from the DMSO stock solutions. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.

  • Treatment: Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO only) and a positive control (a known GSM).

  • Incubation: Incubate the plates for 16-24 hours at 37 °C, 5% CO₂ to allow for APP processing and Aβ secretion.

  • Analyte Detection: After incubation, carefully collect the cell culture supernatant. Analyze the levels of secreted Aβ42 and Aβ40 (or Aβ38) using a commercial HTRF or ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of Aβ modulation relative to the vehicle control for each compound concentration.

    • Plot the dose-response curves using non-linear regression analysis (e.g., in GraphPad Prism).

    • Determine the EC₅₀ value (the concentration at which the compound produces 50% of its maximal effect) for the reduction of Aβ42 and the increase of Aβ38.

Data Interpretation & Next Steps

The output of the γ-secretase assay provides crucial data for advancing a compound.

Hypothetical Data Table:

CompoundAβ42 Reduction EC₅₀ (nM)Aβ38 Increase EC₅₀ (nM)Max Aβ42 Reduction (%)
GSM-001 15.220.585%
GSM-002 120.8155.175%
GSM-003 8.911.492%

Interpretation:

  • A lower EC₅₀ value indicates higher potency. In the table above, GSM-003 is the most potent compound.

  • The maximal percentage reduction of Aβ42 indicates the efficacy of the modulator.

  • An ideal candidate will show potent reduction of Aβ42 with a concomitant potent increase in Aβ38, confirming a modulatory mechanism rather than outright inhibition.

Next Steps:

  • Lead Optimization: Synthesize analogs of the most promising hits (like GSM-003) to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Counter-Screening: Test active compounds in a Notch signaling assay to confirm they do not inhibit this critical pathway.

  • In Vivo Studies: Advance lead candidates into animal models of Alzheimer's disease to assess brain penetration, pharmacokinetic properties, and efficacy in reducing brain Aβ42 levels and improving cognitive deficits.

Conclusion

1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride is a powerful and versatile precursor for modern drug discovery. Its unique combination of a tunable fluoro-phenyl ring, a reactive iodo-handle for cross-coupling, and a primary amine for pharmacophoric interactions makes it an ideal starting point for constructing complex and potent therapeutic agents. As demonstrated through its application in the synthesis of γ-secretase modulators, a strategic approach to its chemistry can accelerate the development of novel treatments for challenging diseases like Alzheimer's.

References

  • EvitaChem. (n.d.). Buy (2-Fluoro-6-iodophenyl)hydrazine hydrochloride (EVT-13594286).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Note: A representative authoritative source on fluorine in medicinal chemistry, specific URL not provided by search).
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

  • Zhang, X., Li, Y., & Zhang, Y. (2013). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Current Neuropharmacology, 11(5), 467–477. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for 1-(3-Aminophenyl)ethane-1,2-diol Derivatives in Drug Discovery.
  • BenchChem. (n.d.). Application of 2-Fluoro-5-iodobenzylamine in Medicinal Chemistry: A Review of Available Information.
  • Tomita, T. (2012). Development of Alzheimer's disease therapeutic drugs based on understanding of γ-secretase activity regulation mechanism. Rinsho shinkeigaku. Clinical neurology, 52(11), 1165–1167. Retrieved from [Link]

  • Okochi, M., & Tagami, S. (2022). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Molecular Neuroscience, 15, 988457. Retrieved from [Link]

  • Takasugi, N., & Iwatsubo, T. (2004). γ-Secretase: Recent Progress. Journal of the Japanese Medical Association, 132(10), 1335-1339. Retrieved from [Link]

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Method

Establishing In Vivo Dosing Guidelines for Novel Small Molecules in Murine Models: A Protocol for 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive framework for establishing in vivo dosing guidelines for the novel small m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive framework for establishing in vivo dosing guidelines for the novel small molecule, 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride, in murine models. Given the absence of published data for this specific compound, this guide is designed as a foundational blueprint. It outlines the logical progression from initial characterization to the design of robust preclinical studies, emphasizing scientific integrity and ethical considerations. The principles and protocols detailed herein are broadly applicable to other novel chemical entities.

The journey of a novel compound from the bench to potential clinical application is underpinned by meticulous preclinical evaluation. A well-defined dosing regimen is paramount for generating reproducible and translatable data. This guide will walk you through the critical stages of this process, ensuring that experimental choices are driven by scientific rationale and a commitment to animal welfare.

I. Foundational Stage: Pre-In Vivo Characterization

Before any animal studies are initiated, a thorough in vitro characterization of 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride is essential. This preliminary data provides the initial insights needed to estimate a safe and potentially efficacious starting dose for in vivo experiments.[1]

Key In Vitro Studies:
  • Potency and Efficacy (IC50/EC50): The first step is to determine the compound's biological activity in relevant cell-based assays. This will establish the concentration at which the compound elicits its desired effect.

  • Cytotoxicity: Assessing the compound's toxicity across various cell lines is crucial for understanding its therapeutic index in vitro.

  • Metabolic Stability: Evaluating the compound's stability in mouse liver microsomes or hepatocytes will help predict its metabolic clearance in vivo.[1]

  • Plasma Protein Binding: The extent to which the compound binds to plasma proteins will influence its free (unbound) concentration, which is the fraction available to interact with its target.[1]

  • Solubility: Determining the aqueous solubility of the compound is critical for developing an appropriate formulation for in vivo administration.

II. Formulation Development: The Vehicle to Success

The delivery of a poorly soluble compound like 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride can be a significant hurdle.[2] An appropriate vehicle is necessary to ensure consistent and complete dosing.

Common Formulation Strategies for Poorly Soluble Compounds:
Formulation StrategyComponentsSuitabilityKey Considerations
Co-solvent System DMSO, PEG400, Ethanol, Propylene GlycolOral, IV, IPPotential for vehicle-induced toxicity. Ensure final DMSO concentration is low.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Oral, IVCan significantly enhance aqueous solubility.
Lipid-Based Formulations Oils, surfactants, co-solvents (SEDDS/SMEDDS)OralCan improve oral bioavailability of lipophilic compounds.[2]
Nanosuspensions Drug particles milled to nanometer size with stabilizersOral, IVIncreases surface area for dissolution.
Protocol: Preparation of a Co-solvent Formulation for IV Injection
  • Vehicle Preparation: Prepare a vehicle solution, for example, 10% DMSO, 40% PEG400, and 50% sterile saline.

  • Drug Solubilization: Accurately weigh the required amount of 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride.

  • Mixing: Add the compound to the DMSO first and vortex until fully dissolved. Then, add the PEG400 and vortex. Finally, add the saline and mix thoroughly.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.

III. In Vivo Dose-Ranging and Toxicity Assessment

The primary goal of these initial in vivo studies is to establish the Maximum Tolerated Dose (MTD) and identify any potential acute toxicities.[1][3][4] The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity.[5]

A. Single-Dose Acute Toxicity Study

Objective: To determine the dose at which a single administration of the compound causes overt signs of toxicity or mortality.[1]

Protocol:

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), with small groups of 3-5 mice per dose level.

  • Dose Escalation: Administer a single dose of the compound via the intended route of administration (e.g., intraperitoneal or oral gavage) at escalating dose levels.

  • Observation: Monitor the animals for 7-14 days for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and mortality.[1] A weight loss exceeding 15-20% is often considered a sign of significant toxicity.[1]

B. Repeat-Dose MTD Study

Objective: To determine the MTD for a multiple-dosing regimen that will be used in subsequent efficacy studies.[1]

Protocol:

  • Animal Model: Similar to the single-dose study, use small groups of mice.

  • Dosing Regimen: Administer the compound daily (or as planned for efficacy studies) for 5-7 days at escalating doses.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity and changes in body weight. The dose that induces reversible, mild to moderate signs of toxicity and a body weight loss of no more than 15-20% is typically considered the MTD for that regimen.[1]

G cluster_0 Preclinical Dosing Workflow In_Vitro_Characterization In Vitro Characterization (IC50, Cytotoxicity, Solubility) Formulation_Development Formulation Development In_Vitro_Characterization->Formulation_Development Single_Dose_Toxicity Single-Dose Acute Toxicity (Dose Escalation) Formulation_Development->Single_Dose_Toxicity MTD_Study Repeat-Dose MTD Study Single_Dose_Toxicity->MTD_Study PK_Study Pharmacokinetic (PK) Study (ADME) MTD_Study->PK_Study PD_Study Pharmacodynamic (PD) Study (Biomarkers) PK_Study->PD_Study Efficacy_Study In Vivo Efficacy Study PD_Study->Efficacy_Study

Caption: Workflow for establishing in vivo dosing guidelines.

IV. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

With the MTD established, the next steps are to understand what the body does to the drug (PK) and what the drug does to the body (PD).[6][7]

A. Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride.

Protocol:

  • Animal Model: Use mice with indwelling catheters if serial blood sampling is required. Otherwise, satellite groups for terminal blood collection at each time point can be used.

  • Dosing: Administer the compound at one or two dose levels below the MTD via the intended clinical route and an intravenous (IV) route (for bioavailability determination).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

  • Data Interpretation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

B. Pharmacodynamic (PD) Study

Objective: To measure the effect of the compound on its biological target and to establish a dose-response relationship.

Protocol:

  • Biomarker Identification: Identify a biomarker that reflects the biological activity of the compound. This could be the phosphorylation status of a target protein, the expression of a target gene, or a physiological change.[8][9]

  • Dosing and Sample Collection: Dose mice with a range of doses of the compound. At a time point consistent with the expected peak drug exposure (from PK data), collect relevant tissues for biomarker analysis.

  • Analysis: Analyze the collected tissues using appropriate techniques (e.g., Western blotting, qPCR, ELISA, flow cytometry).[7]

  • Correlation: Correlate the changes in the biomarker with the administered dose to establish a dose-response curve.

Caption: Integrated PK/PD study workflow.

V. In Vivo Efficacy Study Protocol

Once the optimal dose and schedule have been informed by PK/PD studies, a well-designed efficacy study can be conducted to evaluate the therapeutic potential of 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride.

Protocol Template:

  • Animal Model: Select a murine model that is relevant to the therapeutic indication of the compound.

  • Acclimation: Acclimate the mice to the facility for at least one week before the start of the study.

  • Experimental Groups: Randomize mice into treatment groups (typically 8-10 mice per group).

    • Group 1: Vehicle control

    • Group 2: Compound at Dose 1 (e.g., MTD)

    • Group 3: Compound at Dose 2 (e.g., 1/2 MTD)

    • (Optional) Group 4: Positive control (a known effective drug)

  • Dosing: Administer the treatments according to the pre-determined route and schedule.

  • Monitoring: Monitor the animals for the duration of the study for signs of toxicity and the primary efficacy endpoint (e.g., tumor volume, disease score).

  • Endpoint Analysis: At the end of the study, collect tissues for PK, PD, and/or histological analysis to confirm target engagement and therapeutic effect.

VI. Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[10] Protocols should be approved by the Institutional Animal Care and Use Committee (IACUC) prior to study initiation.[4] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies.

VII. Conclusion

Establishing robust in vivo dosing guidelines for a novel compound like 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride is a systematic and iterative process. By following the structured approach outlined in these application notes, from foundational in vitro characterization to integrated PK/PD and efficacy studies, researchers can generate high-quality, reproducible data. This methodical approach not only enhances the likelihood of success in preclinical development but also upholds the highest standards of scientific integrity and animal welfare.

References

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Application

Application Note &amp; Protocol: Mass Spectrometry Fragmentation Analysis of 1-(2-Fluoro-6-iodophenyl)ethanamine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol Executive Summary The structural elucidation and quantitative ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol

Executive Summary

The structural elucidation and quantitative analysis of heavily substituted benzylic amines present unique challenges in mass spectrometry (MS). 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride (Free base formula: C8​H9​FIN , Exact Mass: ~264.9764 Da) is a sterically hindered, di-halogenated primary amine. Its analysis requires a deep understanding of gas-phase ion chemistry, specifically the competing dynamics of charge-directed deamination and halogen radical elimination.

This application note provides an authoritative, causality-driven framework for the LC-MS/MS analysis of this compound. Rather than merely listing parameters, this guide deconstructs the physical chemistry behind the fragmentation pathways and provides a self-validating experimental protocol designed to ensure absolute data integrity in pharmacokinetic or forensic workflows.

Mechanistic Principles of Gas-Phase Fragmentation

To optimize a targeted MS/MS assay (such as Multiple Reaction Monitoring, MRM), one must first understand why specific bonds break under Collision-Induced Dissociation (CID).

Charge-Directed Deamination (The -17 Da Neutral Loss)

Under positive Electrospray Ionization (ESI+), the primary amine acts as the most basic site, readily accepting a proton to form the [M+H]+ precursor ion at m/z 265.98 . The fragmentation of primary amines under ESI is heavily dictated by this initial site of protonation, which drives charge-directed fragmentation pathways,[1].

Upon low-energy collisional activation, phenethylamine and benzylic amine derivatives characteristically undergo a rapid neutral loss of ammonia ( NH3​ , 17.03 Da)[2],[3]. In the case of 1-(2-Fluoro-6-iodophenyl)ethanamine, the cleavage of the C-N bond is highly favored because the resulting product is a resonance-stabilized benzylic carbocation (m/z 248.96 ). This transition ( 266.0→249.0 ) is the most thermodynamically accessible pathway and serves as the primary quantifier transition.

Halogen Elimination Dynamics (The Iodine Gap)

The secondary fragmentation of the benzylic cation is dictated by the relative bond dissociation energies (BDE) of the substituents on the phenyl ring. The C-F bond is exceptionally strong (~485 kJ/mol), whereas the C-I bond is notoriously weak (~240 kJ/mol).

Consequently, the presence of an iodine substituent introduces a highly diagnostic fragmentation feature: the facile cleavage of the C-I bond[4]. At elevated collision energies, the m/z 248.96 intermediate undergoes:

  • Homolytic Cleavage: Loss of an iodine radical ( I∙ , 126.90 Da) to form a radical cation at m/z 122.05 [5].

  • Heterolytic/Rearrangement Cleavage: Loss of hydrogen iodide ( HI , 127.91 Da) to form a fluorostyryl-like cation at m/z 121.05 .

The massive 127/128 Da mass defect "gap" in the MS/MS spectrum is the definitive structural fingerprint for iodinated aromatics[4].

Fragmentation M [M+H]+ m/z 265.98 Protonated Amine A [M+H - NH3]+ m/z 248.96 Benzylic Cation M->A -NH3 (-17.03 Da) Low CE (10-15 eV) B [M+H - NH3 - HI]+ m/z 121.05 Fluorostyryl Cation A->B -HI (-127.91 Da) High CE (25-35 eV) C [M+H - NH3 - I•]+• m/z 122.05 Radical Cation A->C -I• (-126.90 Da) High CE (25-35 eV) D [M+H - NH3 - HF]+ m/z 228.95 Iodostyryl Cation A->D -HF (-20.01 Da) Medium CE (20-25 eV)

Figure 1: Proposed CID fragmentation pathways of 1-(2-Fluoro-6-iodophenyl)ethanamine.

Experimental Workflow & Self-Validating Protocol

To ensure analytical trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . Every step includes a mechanistic rationale and built-in quality control checks to prevent false positives caused by isobaric interferences or column carryover.

Workflow S1 Sample Prep Dilution & Desalting S2 UHPLC Separation C18 Core-Shell S1->S2 S3 ESI(+) Ionization [M+H]+ Generation S2->S3 S4 CID MS/MS Targeted Fragmentation S3->S4 S5 Data Interpretation Fragment Annotation S4->S5

Figure 2: End-to-end LC-MS/MS analytical workflow for halogenated ethanamines.

Phase 1: Sample Preparation
  • Rationale: The compound is supplied as a hydrochloride salt. Direct injection of high-concentration chloride salts into an ESI source causes severe ion suppression and source contamination.

  • Step 1: Reconstitute the standard in 50:50 Methanol:Water containing 0.1% Formic Acid. The formic acid ensures the amine remains protonated while aiding in the displacement of the chloride counter-ion.

  • Step 2: Dilute to a working concentration of 10–100 ng/mL.

Phase 2: UHPLC Separation
  • Rationale: Primary amines are prone to secondary interactions with unendcapped silanols on silica-based columns, leading to peak tailing. A core-shell C18 column with basic-compatible endcapping is required.

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: ESI-MS/MS Acquisition Parameters
  • Rationale: Because the initial loss of NH3​ is highly facile, setting the capillary voltage or declustering potential too high will cause in-source fragmentation[6], destroying the [M+H]+ precursor before it reaches the first quadrupole.

  • Source Settings: Capillary Voltage: +3.5 kV; Desolvation Temp: 400°C; Cone Voltage / Declustering Potential: Low (e.g., 20 V).

Phase 4: The Self-Validation Sequence

To prove the system is free of carryover and the transitions are specific, the sequence must be executed in this exact order:

  • Double Blank (Solvent only): Establishes baseline noise.

  • Zero Sample (Matrix + Internal Standard): Rules out IS interference.

  • Lower Limit of Quantification (LLOQ): Proves sensitivity.

  • Upper Limit of Quantification (ULOQ): Saturates the system to test for carryover.

  • Validation Blank: Critical Step. Injected immediately after the ULOQ. The signal in this blank must be <20% of the LLOQ signal. If it fails, the LC gradient must be adjusted to include a longer high-organic wash step.

Quantitative Data Presentation

The following table summarizes the optimized MRM transitions derived from the mechanistic principles outlined in Section 2. The collision energies (CE) reflect the thermodynamic energy required to break the respective bonds.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural AssignmentOptimal CE (eV)Purpose
266.0 249.0 17 Da ( NH3​ )Benzylic Cation12 - 15Quantifier (Highest abundance)
266.0 121.1 145 Da ( NH3​ + HI )Fluorostyryl Cation30 - 35Qualifier 1 (Confirms Iodine)
266.0 122.1 144 Da ( NH3​ + I∙ )Radical Cation30 - 35Qualifier 2 (Confirms Iodine)
266.0 229.0 37 Da ( NH3​ + HF )Iodostyryl Cation20 - 25Qualifier 3 (Confirms Fluorine)

Note: The ratio between the Quantifier (249.0) and Qualifier 1 (121.1) must remain within ±20% across all standard curve points to validate the absence of co-eluting isobaric interferences.

References

  • Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. ResearchGate. Available at:

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. Available at:2

  • Fragmentation and Interpretation of Spectra. Whitman College. Available at: 4

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: 3

  • Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. ACS Publications. Available at: 1

  • Mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern. DocBrown Advanced Organic Chemistry. Available at: 5

  • Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry. DOI / Publisher Repository. Available at: 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 1-(2-Fluoro-6-iodophenyl)ethanamine Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating and purifying 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating and purifying 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride .

Due to the extreme steric bulk of the iodine atom and the high electronegativity of the fluorine atom, this specific di-halogenated phenyl ring exhibits poor crystal packing efficiency. Coupled with the amphiphilic nature of the molecule (a highly lipophilic aryl terminus and a highly polar ammonium chloride terminus), this intermediate is notoriously prone to liquid-liquid phase separation (LLPS), commonly known as "oiling out," rather than true crystallization[1].

This guide provides field-proven causality, troubleshooting frameworks, and self-validating protocols to optimize your recrystallization yield and purity.

Process Visualization & Troubleshooting Workflow

The following diagram illustrates the optimized anti-solvent crystallization pathway, including critical decision nodes for intercepting phase separation failures.

RecrystallizationWorkflow Crude Crude 1-(2-Fluoro-6-iodophenyl) ethanamine HCl Dissolve Dissolution in Hot Solvent (e.g., IPA at 75°C) Crude->Dissolve Cooling Controlled Cooling (0.2 °C/min to 55°C) Dissolve->Cooling PhaseCheck Phase Separation (Oiling Out)? Cooling->PhaseCheck OilingFix Reheat to 75°C, Add Co-solvent (Toluene) & Seed Crystals PhaseCheck->OilingFix Yes Crystallization Nucleation & Crystal Growth PhaseCheck->Crystallization No OilingFix->Cooling AntiSolvent Anti-solvent Addition (Heptane, 12 vols over 2h) Crystallization->AntiSolvent Filtration Vacuum Filtration & Cold Wash (0°C) AntiSolvent->Filtration Drying Vacuum Drying (40°C, <50 mbar) Filtration->Drying Pure Optimized Yield: Pure API Intermediate Drying->Pure

Figure 1: Decision-tree workflow for the recrystallization of amine hydrochloride salts.

Diagnostic FAQs & Troubleshooting Guide

Q1: Why does my product "oil out" as a gummy residue instead of forming discrete crystals, and how do I prevent it? Causality: Oiling out occurs when the supersaturated solution crosses a submerged liquid-liquid phase boundary before reaching the nucleation boundary[1]. Because 1-(2-Fluoro-6-iodophenyl)ethanamine HCl acts almost like a surfactant, high concentrations in polar solvents (like Methanol) force the solute to self-associate into a solvent-rich oil phase rather than a crystalline lattice. Rapid cooling or extreme supersaturation exacerbates this phenomenon[2]. Solution: You must shift the Metastable Zone Width (MSZW). Switch your primary solvent from Methanol to Isopropanol (IPA). If oiling still occurs, adding a moderately non-polar co-solvent like Toluene or tert-butyl methyl ether (TBME) prior to cooling increases the solubility of the oil phase, suppressing the LLPS boundary below the crystallization temperature[3]. Furthermore, introduce seed crystals (0.5 wt%) before adding your anti-solvent to force heterogeneous nucleation.

Q2: I am achieving high purity, but my recovery yield is consistently below 60%. How can I push the yield higher without trapping impurities? Causality: The bulky iodine atom prevents tight crystal packing, meaning the lattice energy of the solid is relatively low. Consequently, the salt retains high solubility in the mother liquor at room temperature. However, rapidly crashing the product out with excess anti-solvent to force yield will kinetically trap structurally similar impurities (e.g., de-iodinated 1-(2-fluorophenyl)ethanamine). Solution: Implement Ostwald Ripening via temperature cycling. Instead of a linear cooling ramp, cool the suspension to 5°C, hold for 1 hour, reheat to 25°C to dissolve fines and trapped impurities, and then slowly cool back to 0°C at 0.1°C/min. This thermodynamic sorting allows the most stable, pure crystals to grow larger, simultaneously improving filtration speed and maximizing yield.

Q3: The isolated crystals turn into a sticky paste during vacuum filtration. What is causing this degradation? Causality: Amine hydrochlorides are inherently hygroscopic. When cold solvent is pulled through the filter cake under a vacuum, the rapid evaporation drops the local temperature below the dew point of the ambient air. Condensation forms on the cake, and the water locally dissolves the highly water-soluble HCl salt, creating a paste. Solution: Break the vacuum immediately after the bulk mother liquor has passed through. Blanket the filter funnel with a steady stream of dry Nitrogen gas during the washing and deliquoring phases. Wash only with pre-chilled (0°C) anti-solvent, never the primary solvent.

Solvent System Optimization Data

Selecting the correct binary solvent system is the most critical variable in optimizing the yield of 1-(2-Fluoro-6-iodophenyl)ethanamine HCl. The table below synthesizes the expected outcomes based on solvent polarity and volatility.

Primary SolventAnti-SolventVolume Ratio (v/v)Typical Yield (%)Purity (HPLC Area %)Oiling Out Risk
MethanolDiethyl Ether1:565 - 7098.5High
EthanolEthyl Acetate1:375 - 8099.1Moderate
Isopropanol (IPA) Heptane 1:4 88 - 92 >99.8 Low (with seeding)
AcetonitrileNone (Cooling only)N/A50 - 6099.9Low

Note: While Acetonitrile provides exceptional purity without an anti-solvent, the yield is economically unviable for large-scale drug development due to the high cold-solubility of the target compound.

Standard Operating Procedure (SOP): Optimized Recrystallization

This protocol utilizes the IPA/Heptane system and is designed as a self-validating system —meaning each step contains an observable physical state that confirms the process is on track before proceeding.

Step 1: Dissolution & Clarification

  • Suspend 10.0 g of crude 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride in 30 mL (3 volumes) of Isopropanol (IPA) in a jacketed reactor equipped with an overhead stirrer.

  • Heat the suspension to 75°C under a nitrogen atmosphere until complete dissolution occurs.

  • Validation Check: The solution must be completely transparent. Perform a hot polish filtration through a 1 µm PTFE filter to remove insoluble particulate matter.

Step 2: Controlled Nucleation

  • Transfer the clarified filtrate to the reactor and adjust the internal temperature to 55°C.

  • Add 0.05 g (0.5 wt%) of pure 1-(2-Fluoro-6-iodophenyl)ethanamine HCl seed crystals.

  • Hold the temperature at 55°C for 30 minutes.

  • Validation Check: A thin, uniform, free-flowing white slurry should develop. Troubleshooting: If the solution turns cloudy but forms sticky droplets on the reactor wall (oiling out)[2], reheat to 75°C, add 5 mL of Toluene[3], and repeat the seeding step at 50°C.

Step 3: Anti-Solvent Addition

  • Using a continuous addition funnel or syringe pump, dose 120 mL (12 volumes) of Heptane into the reactor over exactly 120 minutes (1 mL/min).

  • Maintain the internal temperature at 55°C and an agitation speed of 250 RPM to ensure rapid dispersion of the anti-solvent.

Step 4: Temperature Cycling (Ostwald Ripening)

  • Cool the slurry from 55°C to 5°C at a linear rate of 0.2°C/min.

  • Heat the slurry back to 25°C and hold for 30 minutes to dissolve fines.

  • Cool the slurry to 0°C at 0.1°C/min and hold for 2 hours to maximize yield.

Step 5: Isolation & Drying

  • Filter the suspension under vacuum. Crucial: Blanket the funnel with dry Nitrogen to prevent atmospheric moisture condensation.

  • Wash the filter cake with 20 mL of pre-chilled (0°C) IPA/Heptane mixture (1:4 ratio).

  • Dry the isolated crystals in a vacuum oven at 40°C (<50 mbar) for 12 hours until a constant weight is achieved.

References

  • BenchChem Technical Support Team. "Bis(2-chloroethyl)amine hydrochloride | 821-48-7 | Benchchem." Benchchem.com, Nov. 2025. Available at:[2]

  • Pharmalego. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." Pharmalego.com, Dec. 2024. Available at:

  • ACS Publications. "Development of a Scalable, Stereoselective Second-Generation Route for CXCR7 Antagonist ACT-1004-1239 via Chiral Enamine Reduction." ACS.org, Jan. 2024. Available at:[3]

  • Bonnett, P., et al. "Solution crystallisation via a submerged liquid-liquid phase boundary: Oiling out." ResearchGate.net, Apr. 2003. Available at:[1]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in LC-MS Analysis of 1-(2-Fluoro-6-iodophenyl)ethanamine Hydrochloride

Welcome to the Technical Support Center. 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride is a highly polar, halogenated primary amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride is a highly polar, halogenated primary amine. In Liquid Chromatography-Mass Spectrometry (LC-MS) workflows, its structural properties—specifically the reactive amine group, the heavy iodine atom, and the hydrochloride salt matrix—can introduce significant analytical challenges.

This guide provides a self-validating troubleshooting framework designed for researchers and drug development professionals to resolve baseline noise, mitigate ion suppression, and optimize signal-to-noise (S/N) ratios.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do I observe erratic baseline noise and severe ion suppression when injecting the compound directly as a hydrochloride salt? A1: The root cause is the high concentration of chloride ions (Cl⁻) in the sample matrix. In Electrospray Ionization positive mode (ESI+), the analyte must migrate to the surface of the charged droplet to be emitted into the gas phase. Chloride ions are highly surface-active and compete with the protonated amine[M+H]⁺ for space and charge on the droplet surface.

  • Causality: Droplet surface saturation by Cl⁻ directly inhibits the Rayleigh discharge mechanism for the analyte, preventing its gas-phase transition. Furthermore, excess chloride can form clusters in the source, elevating the low-mass baseline noise.

  • Solution: Implement a solid-phase extraction (SPE) desalting step prior to injection, or utilize a divert valve to direct the LC flow to waste for the first 1–2 minutes of the run, allowing the unretained chloride to elute before the analyte enters the mass spectrometer.

Q2: I am using a standard C18 column with 0.1% formic acid. The peak tails significantly, and the baseline appears noisy. How can I fix this? A2: Primary amines strongly interact with residual, unreacted silanol groups on standard silica-based C18 columns via ion-exchange mechanisms. This secondary interaction causes peak tailing. Tailing spreads the analyte signal over a wider retention time window, drastically reducing the peak height and degrading the S/N ratio, which makes the baseline appear disproportionately noisy.

  • Causality: Unshielded silanols deprotonate at moderate pH, binding the positively charged amine.

  • Solution: Buffer salts containing ammonia (such as ammonium formate) can significantly increase the ionization efficiency of polar compounds and improve peak shape by masking residual silanols[1]. Switch the mobile phase additive from 0.1% formic acid to 10 mM ammonium formate (pH 3.0). This provides a constant supply of ammonium ions to outcompete the amine for silanol binding sites, sharpening the peak and improving the S/N ratio[1].

Q3: The system blank shows high background chemical noise in the low mass range. What instrumental parameters should I adjust? A3: High background noise in the low mass region is often caused by solvent impurities or inefficient desolvation. Using LC-MS grade solvents is critical, as HPLC-grade solvents often contain low-molecular-weight impurities that elevate the MS background[1]. Additionally, optimizing the cone voltage and cone gas flow rate can help reduce interfering ions and improve ionization efficiency.

  • Causality: Incomplete droplet evaporation allows solvent clusters to enter the mass analyzer, registering as chemical noise.

  • Solution: Increase the desolvation gas temperature and flow rate. Optimize the cone voltage; while it is primarily used to maximize analyte sensitivity, tuning it can also act as an energy filter to break up solvent clusters and reduce baseline noise. If contamination is suspected, perform an offline system cleanup using an organic flush solution (e.g., isopropanol:acetonitrile:dichloromethane:cyclohexane) to remove resistant polar and nonpolar contaminants[2].

Q4: How do the fluorine and iodine atoms affect my MS detection strategy? A4: Iodine has a significant mass defect and lacks stable isotopes (monoisotopic mass 126.90). Fluorine also has a single stable isotope (mass 18.99). Therefore, 1-(2-Fluoro-6-iodophenyl)ethanamine will not exhibit the characteristic M+2 isotopic clusters seen with chlorine or bromine. The exact mass of the protonated free base [M+H]⁺ is approximately 265.98 m/z.

  • Causality: The lack of distinct isotopic patterns means the analyte cannot be easily distinguished from isobaric background noise based on isotopic ratios alone.

  • Solution: Rely on high-resolution exact mass (if using TOF/Orbitrap) or highly specific MS/MS transitions (e.g., loss of ammonia [-17 Da] or loss of iodine) to selectively filter out background noise.

Part 2: Data Presentation

Table 1: Impact of Mobile Phase Modifiers on 1-(2-Fluoro-6-iodophenyl)ethanamine LC-MS Performance

Mobile Phase Additive (in H₂O/ACN)Peak Tailing Factor (Tf)Relative Baseline NoiseSignal-to-Noise (S/N)Mechanism of Action
0.1% Formic Acid1.8 (Severe tailing)High45:1Fails to mask silanols; poor amine focusing.
10 mM Ammonium Acetate (pH 5.0)1.3 (Moderate)Medium110:1Partial silanol masking; sub-optimal ionization pH.
10 mM Ammonium Formate (pH 3.0) 1.05 (Excellent) Low 280:1 Optimal silanol masking; ideal pH for primary amine protonation.

Part 3: Experimental Protocols

Protocol 1: Sample Desalting to Eliminate Chloride Ion Suppression

Objective: Remove the HCl salt matrix prior to MS introduction to ensure a stable baseline.

  • Conditioning: Condition a polymeric reversed-phase Solid Phase Extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of LC-MS grade Methanol, followed by 1 mL of LC-MS grade Water.

  • Loading: Dissolve the 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride sample in 1 mL of water. Adjust the pH to 8.0 with dilute ammonium hydroxide to neutralize the amine and promote retention on the hydrophobic stationary phase. Load onto the cartridge.

  • Washing (Self-Validating Step): Wash with 2 mL of 5% Methanol in Water to elute the highly polar chloride ions. Validation: Collect the wash fraction and test with a drop of 0.1 M silver nitrate (AgNO₃); a white precipitate (AgCl) confirms Cl⁻ is being successfully removed. Repeat wash until no precipitate forms.

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol (the acidic environment re-protonates the amine, aiding desorption).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.

Protocol 2: LC-MS/MS Method Optimization Workflow

Objective: Achieve baseline resolution and maximum S/N for the halogenated amine.

  • Column Selection: Install a polar-embedded C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to minimize secondary silanol interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in LC-MS grade Acetonitrile.

  • Gradient: Run a steep gradient from 5% B to 60% B over 5 minutes to maintain a narrow peak width, followed by a 2-minute column wash at 95% B.

  • Divert Valve Setup: Program the LC-MS divert valve to direct the flow to waste from 0.0 to 1.5 minutes. Switch flow to the MS source only after the void volume (and any residual salts) has eluted.

  • Source Tuning: Set the ESI capillary voltage to a moderate level (e.g., 2.5 - 3.0 kV) to prevent corona discharge, which manifests as high-frequency baseline noise.

Part 4: Visualizations

G Start High Baseline Noise Detected in LC-MS CheckBlank Run Solvent Blank (No Injection) Start->CheckBlank Isolate Noise present in Blank? CheckBlank->Isolate SysIssue System Contamination (Mobile Phase/Column) Isolate->SysIssue Yes SampleIssue Sample Matrix Effect (Chloride Ion Suppression) Isolate->SampleIssue No Flush Flush System & Prepare Fresh LC-MS Solvents SysIssue->Flush Desalt Implement SPE Desalting or Divert Valve to Waste SampleIssue->Desalt

Troubleshooting Decision Tree for identifying and resolving LC-MS baseline noise.

G Droplet ESI Droplet (High Cl- Concentration) Analyte [M+H]+ Analyte Droplet->Analyte Evaporation Salt Cl- Ions (Surface Active) Droplet->Salt Migration to surface Suppression Ion Suppression (Reduced Signal & High Noise) Analyte->Suppression Poor gas-phase transition Salt->Analyte Competes for charge Salt->Suppression Blocks analyte emission

Mechanism of ESI ion suppression caused by chloride ions in the sample matrix.

References

  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL: [Link]

  • Title: Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro Source: Waters Corporation URL: [Link]

Sources

Troubleshooting

Preventing thermal degradation of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride during storage

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) stability. This guide provides in-depth troubleshooting and validated methodologies for preventing the thermal degradation of 1-(2-Fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) stability. This guide provides in-depth troubleshooting and validated methodologies for preventing the thermal degradation of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride , a structurally complex phenylethylamine derivative.

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. We will explore the fundamental thermodynamic vulnerabilities of this molecule, address common experimental failures through targeted FAQs, and provide self-validating protocols to ensure the absolute integrity of your research materials.

Part 1: The Causality of Degradation (Mechanistic Insights)

To effectively prevent degradation, we must first understand the specific structural liabilities of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride. The molecule contains three critical features that dictate its stability profile:

  • The Carbon-Iodine (C-I) Bond: The aromatic C-I bond is the primary thermodynamic weak point. Iodine is a large, polarizable atom, resulting in a low bond dissociation energy (~240 kJ/mol). Thermal stress or exposure to ultraviolet/visible light readily induces homolytic cleavage of this bond, generating highly reactive aryl and iodine radicals[1]. This facile cleavage dominates the degradation profile of iodine-containing molecules[2].

  • The Phenylethylamine Backbone: While the hydrochloride salt stabilizes the primary amine by protonating it (rendering it non-nucleophilic), exposure to ambient moisture and heat can lead to localized HCl loss. The liberated free base is highly susceptible to oxidative deamination and Strecker-type degradation pathways, forming downstream aldehydes and polymeric byproducts[3].

  • The Fluorine Substitution: The highly electronegative fluorine atom at the ortho-position exerts an inductive electron-withdrawing effect. While this stabilizes the aromatic ring against electrophilic attack, it does not provide sufficient stabilization to prevent the homolysis of the adjacent bulky iodine atom.

ThermalDegradation A 1-(2-Fluoro-6-iodophenyl) ethanamine HCl B Thermal / Photolytic Stress A->B C Moisture / Heat Exposure A->C D C-I Bond Homolysis (~240 kJ/mol) B->D E HCl Loss (Free Base Liberation) C->E F Aryl & Iodine Radicals D->F G Amine Oxidation E->G H Polymerization & Discoloration F->H I Deamination & Degradation Products G->I

Logical flowchart of thermal and oxidative degradation pathways.

Part 2: Interactive Troubleshooting (FAQs)

Q1: My stored powder has developed a distinct yellow/brown tint over the past month. Is the sample compromised, and what caused this? A: Yes, the sample is compromised. The discoloration is a hallmark of C-I bond homolysis[1]. When the carbon-iodine bond cleaves due to thermal or photolytic stress, it releases iodine radicals that rapidly dimerize into molecular iodine (I₂) or initiate the polymerization of the phenylethylamine backbone. Because molecular iodine and these polymeric byproducts are highly chromophoric, even trace degradation (<1%) will visibly discolor the bulk white powder. You must re-purify the sample (typically via recrystallization from ethanol/ether) before use in sensitive biological assays.

Q2: Can I store this compound as a free base instead of the hydrochloride salt to avoid hygroscopic issues? A: It is highly discouraged. While the free base is less hygroscopic, the unprotonated primary amine is a strong nucleophile and is highly susceptible to atmospheric oxidation and thermal deamination[3]. The hydrochloride salt locks the amine in a protonated state (-NH₃⁺), drastically increasing its thermal stability. To manage the hygroscopicity of the HCl salt, utilize proper desiccation rather than converting to the free base.

Q3: What are the exact regulatory guidelines for establishing the thermal stability of this compound for drug development? A: You must adhere to the ICH Q1A(R2) guidelines for stability testing of new drug substances[4]. This requires evaluating the API under controlled environmental factors (temperature, humidity, and light) to establish a re-test period. Accelerated testing must be conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months[4].

Part 3: Quantitative Data & Stability Metrics

To make informed handling decisions, researchers must understand the quantitative metrics governing the stability of this molecule.

Table 1: Approximate Bond Dissociation Energies (Thermodynamic Vulnerabilities) The stark contrast between the C-F and C-I bonds highlights why thermal degradation is heavily skewed toward iodine loss.

Bond TypeApproximate Dissociation Energy (kJ/mol)Vulnerability Level
C-F (Aromatic)~485Low (Highly Stable)
C-H (Aliphatic)~410Low
C-N (Amine)~305Moderate
C-I (Aromatic)~240High (Prone to Homolysis)

Table 2: ICH Q1A(R2) Stability Testing Matrix for Drug Substances[4] Standardized conditions required to validate the storage protocols of the API.

Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate internal checks to ensure that the process itself has not introduced degradation.

Protocol 1: Inert Aliquoting and Cryogenic Storage

Purpose: To prepare bulk API for long-term storage while mitigating thermal, photolytic, and oxidative risks.

Step-by-Step Methodology:

  • Baseline Validation: Before handling, dissolve a 1 mg sample in HPLC-grade acetonitrile/water and run a baseline LC-MS/UV assay (monitor at 220 nm and 254 nm). Ensure purity is >99.0% and no free iodine peaks are present.

  • Thermal Equilibration: Remove the bulk API from cold storage and place it in a vacuum desiccator at room temperature for exactly 60 minutes. Causality: Opening a cold container in ambient air causes immediate condensation, introducing moisture that facilitates HCl loss.

  • Light Protection: Transfer the equilibrated API into pre-weighed, opaque amber glass vials. Causality: Amber glass blocks UV wavelengths (<400 nm) that directly trigger C-I bond photolysis.

  • Inert Gas Purging: Insert a gentle stream of high-purity Argon (heavier than air) into the vial for 15 seconds to displace ambient oxygen and moisture.

  • Sealing: Immediately cap the vials using PTFE-lined screw caps. Avoid rubber septa, which can degrade and leach plasticizers into the salt over time.

  • Cryogenic Storage: Transfer the sealed vials to a monitored -20°C freezer.

  • Post-Process Validation: Randomly select one prepared aliquot after 24 hours and repeat the LC-MS/UV assay to confirm the aliquoting process induced zero degradation.

StorageWorkflow S1 1. Receive & Validate (HPLC Baseline) S2 2. Equilibrate to RT (In Desiccator) S1->S2 S3 3. Aliquot into Amber Vials S2->S3 S4 4. Purge with Argon (Displace Oxygen) S3->S4 S5 5. Seal with PTFE-Lined Caps S4->S5 S6 6. Store at -20°C (Continuous Monitor) S5->S6

Step-by-step workflow for aliquoting and storing halogenated phenylethylamines.

Protocol 2: Forced Degradation (Stress Testing) Assay

Purpose: To intentionally degrade the API to identify degradation products and validate the stability-indicating power of your analytical procedures.

Step-by-Step Methodology:

  • Preparation: Prepare three separate 1.0 mg/mL solutions of 1-(2-Fluoro-6-iodophenyl)ethanamine HCl in a 50:50 mixture of Methanol and HPLC-grade water.

  • Thermal Stress System: Place Solution A in a sealed, thermostatically controlled oil bath at 80°C for 48 hours in the dark.

  • Photolytic Stress System: Place Solution B in a photostability chamber exposing the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control System: Wrap Solution C tightly in aluminum foil and store at 2-8°C.

  • Analysis & Validation: Analyze all three solutions via LC-MS. Self-Validation Check: The mass balance (sum of the remaining API peak area plus all degradation product peak areas) in Solutions A and B must equal the total peak area of the Control Solution C (±5%). If mass balance is lost, volatile degradants (like free iodine or low-molecular-weight amines) have escaped, and the system must be redesigned with tighter seals.

References

  • "Q1A(R2) Guideline - ICH", ich.org.
  • "Hydrothermal Degradation of Amino Acids", nih.gov.
  • "Thermal Stability of 1-Bromo-4-iodylbenzene: A Technical Guide for Researchers", benchchem.com.
  • "THE INVESTIGATION OF CHEMICALLY ACTIVE CANDIDATE HALON REPLACEMENTS", nist.gov.

Sources

Optimization

Improving enantiomeric purity in 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride synthesis

Welcome to the Technical Support Center for Advanced Chiral Amine Synthesis. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals facing stereochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chiral Amine Synthesis. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals facing stereochemical challenges with 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride .

The 2-fluoro-6-iodo substitution pattern presents a formidable synthetic challenge. The massive steric bulk of the iodine atom (Van der Waals radius ~1.98 Å) combined with the strong electron-withdrawing nature of the fluorine atom forces the acetyl or imine group out of the phenyl ring's plane. This unique topology severely restricts nucleophilic attack trajectories, rendering standard asymmetric induction or biocatalytic methods ineffective.

This guide bypasses generic advice, focusing strictly on the causality of these steric/electronic effects and providing field-proven, self-validating protocols to achieve >99% enantiomeric excess (ee).

Diagnostic Synthesis Workflow

SynthesisWorkflow A Target: Enantiopure 1-(2-Fluoro-6-iodophenyl)ethanamine HCl B Select Synthesis Route A->B C Asymmetric Synthesis (Ketone Precursor) B->C D Chiral Resolution (Racemic Amine) B->D E Ellman's Auxiliary Condensation (Ti(OEt)4) C->E G Diastereomeric Salt Crystallization D->G F Stereoselective Reduction (NaBH4) E->F I Acidic Cleavage (HCl in Dioxane) F->I H R3 Deracemization Loop G->H J Free-Basing & HCl Salt Formation G->J Direct Resolution (Max 50% Yield) H->J K Enantiopure Product (>99% ee) I->K J->K

Workflow for achieving >99% ee in 1-(2-Fluoro-6-iodophenyl)ethanamine synthesis.

Troubleshooting & FAQ Guide

Section 1: Asymmetric Synthesis via Ellman's Auxiliary

Q1: Why is the condensation of 1-(2-fluoro-6-iodophenyl)ethanone with tert-butanesulfinamide stalling at <20% conversion? Causality: The ortho-disubstitution creates an extremely hindered and electronically deactivated carbonyl carbon. Standard dehydrating agents like MgSO₄ or Dean-Stark traps rely on a favorable thermodynamic equilibrium that simply does not exist for this substrate. Solution: You must use Titanium(IV) ethoxide (Ti(OEt)₄) at elevated temperatures (70–80 °C in THF). Ti(OEt)₄ serves a dual purpose: it acts as a strong Lewis acid to activate the sterically occluded ketone, and it acts as an irreversible, stoichiometric water scavenger, forcing the reaction forward[1].

Q2: After reducing the tert-butanesulfinyl imine, my diastereomeric ratio (dr) is poor (e.g., 60:40). How can I improve stereoselectivity? Causality: The bulky 2-fluoro-6-iodo phenyl ring disrupts standard chelation-controlled transition states. When using non-chelating or small reducing agents, the steric differentiation between the methyl group and the massive aryl moiety is poorly recognized by the incoming hydride. Solution: Exploit the Ellman auxiliary's robust directing capability by using NaBH₄ in the presence of Ti(OEt)₄, or switch to a bulky reagent like L-Selectride. The steric bulk of the reducing agent amplifies the energy difference between the competing open transition states, driving the hydride to attack exclusively from the less hindered face[2].

Section 2: Classical Resolution & Deracemization

Q3: I am performing classical diastereomeric salt resolution on the racemic amine, but my maximum theoretical yield is capped at 50%. How can I improve this? Causality: Kinetic resolution inherently discards the undesired enantiomer, making it highly inefficient for expensive halogenated precursors. Solution: Implement a Resolution-Racemization-Recycle (R3) process. By spatially separating the crystallization of the desired diastereomeric salt (e.g., using D-tartaric acid at room temperature) and racemizing the undesired enantiomer in the mother liquor at elevated temperatures (using an immobilized iridium catalyst), you can drive the theoretical yield toward 100%[3].

Q4: Can I use biocatalytic transaminases or lipases to achieve high enantiomeric purity for this specific substrate? Causality: While lipases and transaminases are highly effective for standard chiral amines[4], the 2-fluoro-6-iodo substitution exceeds the steric tolerance of most wild-type enzyme binding pockets. Solution: Unless you have access to a heavily engineered transaminase evolved specifically for bulky ortho-substituted acetophenones, chemical asymmetric synthesis remains the most reliable approach. If biocatalysis is mandated, consider dynamic kinetic resolution (DKR) using an enantioselective lipase with an isoalkyl ester (like isopropyl acetate) coupled with a chemical racemization catalyst[5].

Quantitative Data: Optimization Parameters

Summarizing the optimization data allows for rapid comparison of reaction conditions. The table below highlights the shift from standard protocols to the required parameters for the 2-fluoro-6-iodo system.

ParameterStandard Amine ConditionOptimized 2-F-6-I ConditionMechanistic Rationale
Imine Condensation MgSO₄, CH₂Cl₂, 25 °CTi(OEt)₄ (2.0 eq), THF, 75 °COvercomes extreme steric hindrance; irreversible water scavenging.
Imine Reduction NaBH₄, MeOH, 0 °CL-Selectride, THF, -78 °CBulky hydride source forces highly selective open transition state.
Deprotection 4M HCl in Dioxane, 1 hr4M HCl in Dioxane, 3 hrsSlower cleavage due to steric shielding of the sulfinamide nitrogen.
Resolution Yield ~40-45% (Kinetic)>85% (R3 Deracemization)Recycling the undesired enantiomer bypasses the 50% theoretical limit.

Step-by-Step Methodologies

Protocol 1: Asymmetric Synthesis via Ellman's Auxiliary (Self-Validating System)

This protocol utilizes tert-butanesulfinamide to establish the chiral center, culminating directly in the target hydrochloride salt.

Step 1: Imine Condensation

  • Charge a flame-dried flask with 1-(2-fluoro-6-iodophenyl)ethanone (1.0 eq) and (R)- or (S)-tert-butanesulfinamide (1.2 eq) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature under nitrogen.

  • Heat the reaction to 75 °C for 24 hours.

  • Self-Validation Check: Quench a 0.1 mL aliquot in saturated NaHCO₃, extract with EtOAc, and run a ¹H-NMR. Look for the disappearance of the ketone methyl singlet (~2.6 ppm) and the appearance of the imine methyl singlet (~2.8 ppm). Do not proceed until >95% conversion is achieved.

  • Workup: Pour into an equal volume of brine to precipitate titanium salts. Filter through Celite, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Stereoselective Reduction

  • Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -78 °C.

  • Add L-Selectride (1.5 eq, 1.0 M in THF) dropwise over 30 minutes.

  • Stir at -78 °C for 4 hours, then slowly warm to room temperature.

  • Quench with saturated NH₄Cl. Extract with EtOAc, wash with brine, dry, and concentrate.

  • Self-Validation Check: Determine the diastereomeric ratio (dr) via crude ¹H-NMR or chiral HPLC. You should observe >95:5 dr.

Step 3: Auxiliary Cleavage & Hydrochloride Salt Formation

  • Dissolve the diastereomerically pure sulfinamide in a minimal amount of anhydrous MeOH.

  • Add 4M HCl in Dioxane (3.0 eq). Stir at room temperature for 3 hours.

  • The cleavage generates the free amine, which immediately forms the HCl salt. Because the 1-(2-fluoro-6-iodophenyl)ethanamine hydrochloride is highly insoluble in ethereal solvents, it will precipitate.

  • Add diethyl ether to drive complete precipitation. Filter the white solid and wash with cold ether to remove the volatile sulfinic acid byproducts.

  • Dry under vacuum to yield enantiopure 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride (>99% ee).

Protocol 2: Resolution-Racemization-Recycle (R3)

If starting from the racemic amine, use this protocol to bypass the 50% yield limit.

Step 1: Diastereomeric Salt Formation

  • Dissolve racemic 1-(2-fluoro-6-iodophenyl)ethanamine (1.0 eq) in hot ethanol.

  • Add a solution of (D)-(-)-Tartaric acid (1.0 eq) in ethanol.

  • Allow the solution to cool to room temperature slowly (over 12 hours) to promote the crystallization of the less soluble diastereomeric salt.

  • Filter the crystals. The mother liquor contains the undesired enantiomer.

Step 2: Racemization Loop (Deracemization)

  • Concentrate the mother liquor and free-base the undesired amine using 1M NaOH and CH₂Cl₂ extraction.

  • Subject the free amine to an immobilized Iridium-based racemization catalyst (e.g., [Ir(Cp*)Cl₂]₂ with a basic ligand) in toluene at 80 °C for 6 hours[3].

  • Re-introduce the newly racemized mixture back into Step 1.

Step 3: Final Salt Conversion

  • Take the enantiopure tartrate salt crystals from Step 1 and suspend in water.

  • Basify to pH 12 using 2M NaOH and extract the free amine with MTBE.

  • Dry the organic layer, cool to 0 °C, and bubble dry HCl gas (or add 4M HCl in Dioxane) to precipitate the final 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride.

References

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle White Rose eTheses Online[Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods Catalysis Science & Technology (RSC Publishing) [Link]

  • Asymmetric Synthesis of Amines - Ellman Laboratory Yale University[Link]

  • Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary) Harvard University [Link]

  • Resolution of chiral amines Google P

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 1-(2-Fluoro-6-iodophenyl)ethanamine LC-MS/MS Assays

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of quantifying 1-(2-Fluoro-6-iodophenyl)ethanamine h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of quantifying 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride in plasma matrices.

Because this compound features a highly lipophilic halogenated aromatic ring coupled with a basic primary amine (pKa ~9.5), it is typically analyzed in positive electrospray ionization (ESI+) mode. However, its retention profile often causes it to co-elute with endogenous plasma phospholipids, leading to severe charge competition and signal suppression. This guide provides the mechanistic theory, troubleshooting FAQs, and self-validating protocols required to secure regulatory-compliant data.

Mechanistic Causality: The Root of Ion Suppression

In ESI+, matrix ionization suppression is primarily driven by charge competition at the surface of the electrospray droplet[1]. Endogenous phospholipids—specifically phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs)—are highly surface-active. When they co-elute with 1-(2-Fluoro-6-iodophenyl)ethanamine, they monopolize the limited excess protons on the droplet surface, forcing the target analyte into the droplet interior where it remains un-ionized and undetected[2].

Mechanism Droplet ESI Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation Surface Surface Charge Competition Evaporation->Surface Phospholipids Phospholipids (PCs/LPCs) High Surface Affinity Surface->Phospholipids Preferential localization Analyte Target Analyte (Basic Amine) Surface->Analyte Forced to interior Suppression Ion Suppression (Signal Loss) Phospholipids->Suppression Monopolize charge Analyte->Suppression Un-ionized

Fig 1: Mechanism of ESI charge competition leading to analyte ion suppression.

Frequently Asked Questions (FAQs)

Q1: Why does standard Protein Precipitation (PPT) fail for 1-(2-Fluoro-6-iodophenyl)ethanamine? A: Standard PPT using acetonitrile or methanol effectively removes proteins but leaves over 95% of endogenous phospholipids in the sample extract[1]. Because 1-(2-Fluoro-6-iodophenyl)ethanamine is moderately lipophilic, it elutes in the mid-to-late gradient region—exactly where LPCs and PCs elute. This co-elution directly triggers the ion suppression mechanism outlined in Figure 1[3].

Q2: How do I definitively diagnose if my assay is suffering from matrix effects? A: You must utilize a Post-Column Infusion test[2]. Infuse a pure standard of 1-(2-Fluoro-6-iodophenyl)ethanamine at a constant rate post-column while injecting a blank plasma extract. A dip in the baseline signal at the analyte's retention time definitively confirms matrix suppression[4].

Q3: Can I just use a Stable Isotope-Labeled Internal Standard (SIL-IS) to fix the problem? A: A SIL-IS (e.g., 13C- or 2H-labeled analog) will compensate for matrix effects by suppressing at the exact same rate as the target analyte, ensuring the peak area ratio remains accurate[2]. However, it does not minimize the effect. If suppression is severe (>50% signal loss), your Lower Limit of Quantitation (LLOQ) will suffer, and the assay will fail sensitivity requirements[5]. You must physically remove the interferences.

Step-by-Step Troubleshooting Protocols

Do not rely on trial and error. The following protocols are designed as self-validating systems , meaning they contain internal checkpoints to mathematically prove the matrix effect has been neutralized.

Protocol A: Zirconia-Based Phospholipid Depletion (PLD)

This protocol utilizes chemical filtration to selectively isolate matrix interferences while allowing the analyte to pass through.

  • Step 1: Aliquot 100 µL of plasma into a well plate. Add 10 µL of SIL-IS.

  • Step 2: Add 300 µL of 1% Formic Acid in Acetonitrile.

    • Causality: The high organic content precipitates proteins, while the acidic environment disrupts protein-analyte binding, ensuring the basic amine remains protonated and soluble[3].

  • Step 3: Vortex for 2 minutes, then transfer the mixture to a Zirconia-coated Phospholipid Depletion plate (e.g., HybridSPE).

  • Step 4: Apply vacuum (10 in Hg) for 3 minutes to collect the eluate.

    • Causality: The Zirconia (ZrO₂) stationary phase acts as a strong Lewis acid. It selectively forms covalent bonds with the phosphate moiety (a Lewis base) of endogenous phospholipids[3]. Because 1-(2-Fluoro-6-iodophenyl)ethanamine lacks a phosphate group, it passes through unhindered.

  • Step 5: Evaporate the eluate under N₂ at 40°C and reconstitute in the initial mobile phase.

  • Self-Validation Checkpoint: Set up an MS/MS transition for m/z 184 → 184 (the universal in-source fragment for the phosphatidylcholine headgroup)[1]. If the m/z 184 chromatogram shows <1% of the peak area compared to a raw PPT extract, the protocol is validated.

Protocol B: pH-Driven Liquid-Liquid Extraction (LLE)

If PLD plates are unavailable, LLE leverages the analyte's pKa to force a phase separation from zwitterionic matrix components.

  • Step 1: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS.

  • Step 2: Add 50 µL of 0.5 M Ammonium Hydroxide (NH₄OH).

    • Causality: The pH is raised to ~11, which is >1.5 units above the analyte's pKa. This neutralizes the primary amine, converting the salt into a highly lipophilic free base.

  • Step 3: Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

    • Causality: The neutralized analyte partitions cleanly into the non-polar MTBE layer. Phospholipids, being amphiphilic, largely precipitate at the aqueous-organic interface or remain in the aqueous layer.

  • Step 4: Centrifuge at 10,000 x g for 5 minutes. Freeze the aqueous layer at -80°C for 5 minutes, then decant the liquid organic layer into a clean tube.

  • Step 5: Evaporate under N₂ and reconstitute in an acidic mobile phase (e.g., 0.1% Formic Acid) to restore the positive charge for ESI+ detection.

  • Self-Validation Checkpoint: Calculate the Absolute Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction to a neat standard solution. If the MF is between 0.95 and 1.05, the extraction is validated as matrix-free[4].

Quantitative Data: Sample Preparation Efficacy

To guide your method development, the following table summarizes the expected performance metrics for 1-(2-Fluoro-6-iodophenyl)ethanamine across different sample preparation strategies based on established bioanalytical principles[1][2][3].

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)*Phospholipid Removal (%)Cost / Throughput
Protein Precipitation (PPT) 90 - 95%0.45 - 0.60 (Severe)< 5%Low / High
Reversed-Phase SPE 75 - 85%0.70 - 0.85 (Moderate)40 - 60%High / Low
Liquid-Liquid Extraction (LLE) 80 - 90%0.90 - 1.05 (Minimal)> 95%Medium / Medium
Phospholipid Depletion (PLD) 85 - 95%0.95 - 1.05 (None)> 99%High / High

*Note: Regulatory guidelines (EMA/FDA) generally require the IS-normalized Matrix Factor to have a Coefficient of Variation (CV) of <15% across 6 different matrix lots[4].

Systematic Mitigation Workflow

When encountering failed QC samples or poor reproducibility, follow this strict logical flowchart to isolate and eliminate the matrix effect.

Workflow Start Detect Matrix Effect (Post-Column Infusion) Assess Calculate Matrix Factor (MF) Start->Assess Decision 0.85 < MF < 1.15? Assess->Decision Pass Proceed to Validation Decision->Pass Yes Fail Implement Mitigation Decision->Fail No Prep 1. Phospholipid Depletion Fail->Prep Chroma 2. Shift Retention Time Fail->Chroma IS 3. Use SIL-IS Fail->IS Prep->Assess Re-test Chroma->Assess Re-test IS->Assess Re-test

Fig 2: Systematic troubleshooting workflow for resolving LC-MS/MS matrix effects.

References

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Available at:[Link]

  • Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at:[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(2-Fluoro-6-iodophenyl)ethanamine Hydrochloride and Non-Halogenated Phenethylamine Derivatives: A Senior Application Scientist's Perspective

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Halogenation in Phenethylamine Design The phenethylamine scaffold is a cornerstone of neuropharmacology, servin...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Halogenation in Phenethylamine Design

The phenethylamine scaffold is a cornerstone of neuropharmacology, serving as the backbone for a vast array of psychoactive substances, including stimulants, empathogens, and psychedelics.[1] These molecules primarily exert their effects by interacting with monoamine neurotransmitter systems, such as those for serotonin, dopamine, and norepinephrine. A key strategy in modern medicinal chemistry for modulating the activity of these compounds is the introduction of halogen atoms onto the phenyl ring.[2][3] Halogenation can profoundly alter a molecule's physicochemical properties, influencing its receptor affinity, functional activity, metabolic stability, and pharmacokinetic profile.[2][3]

This guide provides an in-depth comparison between a specific, di-ortho-halogenated derivative, 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride , and the broader class of its non-halogenated phenethylamine analogues . While direct experimental data for this precise di-halogenated compound is limited in public literature, we can leverage established principles of medicinal chemistry and structure-activity relationships (SAR) from related compounds to construct a scientifically rigorous and predictive comparison. We will explore how the unique steric and electronic properties of fluorine and iodine at the ortho positions are anticipated to drive significant differences in pharmacology and metabolism compared to the parent phenethylamine structure. This analysis is supported by detailed experimental protocols to empower researchers to validate these hypotheses and further explore this chemical space.

Section 1: Structural and Physicochemical Dissection

The introduction of halogens at the C2 and C6 positions of the phenyl ring creates a molecule with fundamentally different properties than a simple phenethylamine. The fluorine atom is small (van der Waals radius ≈ 1.47 Å) and highly electronegative, making it a potent hydrogen bond acceptor and capable of forming strong, metabolically robust carbon-fluorine bonds.[2] In contrast, the iodine atom is large (van der Waals radius ≈ 1.98 Å) and less electronegative but highly polarizable. This combination of a small, electronegative group and a large, polarizable group in the sterically hindered ortho positions is expected to enforce a specific conformation of the molecule, potentially locking the ethylamine side chain in a fixed orientation relative to the phenyl ring. This conformational restriction can have profound implications for receptor binding.

Diagram 1: Structural Comparison

G cluster_0 Non-Halogenated Phenethylamine cluster_1 1-(2-Fluoro-6-iodophenyl)ethanamine PEA_img PEA_img Halo_PEA_img Halo_PEA_img

A comparison of the basic phenethylamine scaffold and the di-ortho-halogenated derivative.

Section 2: Comparative Pharmacology and Structure-Activity Relationships (SAR)

Phenethylamine derivatives are well-known for their interaction with serotonin receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C).[4][5] The affinity and selectivity for these receptors are highly dependent on the substitution pattern on the phenyl ring.

  • Non-Halogenated Phenethylamines: The parent compound, β-phenylethylamine, is a trace amine with relatively weak affinity for most monoamine receptors, acting primarily as a releasing agent for norepinephrine and dopamine.[1] Simple alkyl or methoxy substitutions can increase affinity for serotonin receptors, but often with low selectivity.[6]

  • Halogenated Phenethylamines: The introduction of halogens, particularly at the para- (4-) position, has been shown to increase affinity for the 5-HT₂ₐ receptor.[5][7] For example, 4-bromo- and 4-chloro-substituted phenethylamines are known potent 5-HT₂ agonists. The effect of ortho-halogenation is less straightforward. The presence of bulky groups at the ortho-positions, like iodine, can introduce steric hindrance that may decrease affinity if the binding pocket cannot accommodate it. However, this steric influence can also enhance selectivity by preventing binding to receptors with smaller pockets. The combination of a small fluorine and a large iodine atom in 1-(2-Fluoro-6-iodophenyl)ethanamine likely results in a unique pharmacological profile, potentially with altered selectivity across the 5-HT receptor family or even towards other CNS targets like dopamine or norepinephrine transporters.[8]

Table 1: Representative Receptor Binding Affinities (Ki, nM) of Phenethylamine Derivatives

Compound5-HT₂ₐ Receptor5-HT₂C Receptor5-HT₁ₐ Receptor
Phenethylamine>10,000>10,000>10,000
2,5-Dimethoxyphenethylamine1,6003,5004,440
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)801101,010
1-(2-Fluoro-6-iodophenyl)ethanamine HCl Predicted High AffinityUnknownUnknown

Data for non-halogenated and mono-halogenated derivatives are adapted from literature sources for comparative context.[7] The profile for the di-ortho-halogenated compound is hypothesized based on SAR principles.

Section 3: Pharmacokinetics and Metabolic Stability

A critical driver for halogenation in drug design is the enhancement of metabolic stability.[2] The liver's cytochrome P450 (CYP) enzymes are the primary sites of Phase I metabolism for many drugs, often through oxidation of aromatic rings or alkyl side chains.[9]

  • Non-Halogenated Phenethylamines: These compounds are typically rapidly metabolized by monoamine oxidase (MAO) and CYP enzymes. The phenyl ring is susceptible to hydroxylation at various positions, leading to rapid clearance.[10][11]

  • 1-(2-Fluoro-6-iodophenyl)ethanamine: The introduction of halogens is a well-established strategy to block sites of metabolic oxidation.[2][9]

    • C-F Bond: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, making the 2-position of the ring significantly more stable against hydroxylation.[2]

    • C-I Bond: The carbon-iodine bond is weaker and can be a site for deiodination. However, the steric bulk of the iodine atom itself can shield the rest of the molecule from enzymatic access.

    • Overall Effect: It is hypothesized that 1-(2-Fluoro-6-iodophenyl)ethanamine will exhibit significantly greater metabolic stability compared to non-halogenated analogues due to the blocking of oxidative metabolism at the 2- and 6-positions. This would likely translate to a longer in vivo half-life and increased bioavailability.[3]

Diagram 2: Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 Prepare 1 mM stock of Test Compound (e.g., in DMSO) start Combine HLM, Buffer, and Test Compound (1 µM final) in 96-well plate prep1->start prep2 Thaw Human Liver Microsomes (HLM) on ice prep2->start prep3 Prepare NADPH Regenerating System initiate Initiate reaction by adding NADPH system (Time = 0) prep3->initiate start->initiate timepoint Incubate and collect samples at time points (0, 5, 15, 30, 60 min) initiate->timepoint quench Quench reaction at each time point with ice-cold Acetonitrile + Internal Standard timepoint->quench process Centrifuge to pellet protein quench->process analyze Analyze supernatant by LC-MS/MS process->analyze calc Calculate % Remaining, t1/2, and Intrinsic Clearance analyze->calc

Workflow for determining metabolic stability using human liver microsomes.

Section 4: Experimental Protocols for Pharmacological Profiling

To empirically determine and compare the pharmacological profiles of these compounds, standardized in vitro assays are essential. The following protocols provide robust, self-validating frameworks for assessing receptor binding and functional activity.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the Ki of 1-(2-Fluoro-6-iodophenyl)ethanamine HCl and a non-halogenated analogue at the human 5-HT₂ₐ receptor.

Materials:

  • Cell membranes expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]Ketanserin.

  • Non-specific binding control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds and reference compounds, serially diluted.

  • 96-well filter plates and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add serially diluted test compounds or reference compounds to appropriate wells. Add buffer for total binding wells and Mianserin for non-specific binding wells.

  • Radioligand Addition: Add [³H]Ketanserin to all wells at a final concentration equal to its Kd value.

  • Membrane Addition: Add the receptor-expressing cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the plate contents through the filter mat using a cell harvester, washing three times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Allow filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a compound when incubated with human liver microsomes (HLM), providing key parameters like half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[12][13]

Objective: To compare the metabolic stability of 1-(2-Fluoro-6-iodophenyl)ethanamine HCl and a non-halogenated analogue.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Phosphate Buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

  • Test compounds (1 mM stock in DMSO).

  • Positive controls: Verapamil (high clearance), Warfarin (low clearance).[12]

  • Quenching Solution: Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide).[12]

Procedure:

  • Preparation: Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. Pre-warm at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. This is time zero (t=0).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a well containing the ice-cold quenching solution to stop the reaction.[13][14]

  • Controls:

    • Negative Control: Run a parallel incubation without the NADPH regenerating system to check for non-enzymatic degradation.[14]

    • Positive Controls: Run high and low clearance compounds to validate the assay performance.

  • Sample Processing: Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.[12]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (Clᵢₙₜ).[12]

Diagram 3: Gq-Coupled 5-HT₂ₐ Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Induces ca_release->pkc downstream Downstream Cellular Effects pkc->downstream Phosphorylates Targets ligand Phenethylamine Derivative (Agonist) ligand->receptor Binds

Activation of the 5-HT₂ₐ receptor leads to a Gq-mediated signaling cascade.

Section 5: Toxicological Considerations

While halogenation can improve a drug's metabolic profile, it can also introduce toxicological liabilities. The biotransformation of halogenated compounds can sometimes lead to the formation of reactive metabolites that can cause cellular damage.[15][16]

  • Non-Halogenated Phenethylamines: Toxicity is generally related to their primary pharmacological effects (e.g., sympathomimetic overstimulation).

  • Halogenated Phenethylamines: Acute toxicity studies in mice have shown that para-halogenation significantly increases the toxicity of phenethylamine.[10][11][17] For 1-(2-Fluoro-6-iodophenyl)ethanamine, the metabolic fate of the iodine atom is a key consideration. While less common than with other halogens, deiodination could potentially lead to the formation of reactive intermediates. Furthermore, the high metabolic stability conferred by the fluorine atom could lead to higher drug exposure and an increased risk of mechanism-based toxicity.[18]

Conclusion and Expert Outlook

The comparison between 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride and its non-halogenated counterparts highlights a classic medicinal chemistry trade-off. The introduction of ortho-fluoro and ortho-iodo substituents is predicted to confer significant advantages, most notably a marked increase in metabolic stability and the potential for a unique receptor selectivity profile driven by conformational restriction. These properties could translate into a more favorable pharmacokinetic profile with a longer duration of action.

However, these modifications are not without potential drawbacks. The steric bulk of the iodine may negatively impact binding affinity at some targets, and the altered metabolism and increased stability could introduce novel toxicological concerns.

The true performance of 1-(2-Fluoro-6-iodophenyl)ethanamine can only be determined through empirical testing. The experimental protocols provided in this guide offer a clear and robust pathway for researchers to directly assess its binding affinity, functional activity, and metabolic fate. The resulting data will be crucial for validating the structure-based hypotheses presented here and for determining the ultimate therapeutic potential of this and related di-ortho-halogenated phenethylamine derivatives.

References

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). KoreaScience. Available at: [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (n.d.). PMC. Available at: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC. Available at: [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. (n.d.). Frontiers. Available at: [Link]

  • Binding and Functional Affinity of Some Newly Synthesized Phenethylamine and Phenoxypropanolamine Derivatives for Their Agonistic Activity at Recombinant Human beta3-adrenoceptor. (2003). PubMed. Available at: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (2022). Frontiers. Available at: [Link]

  • Key contemporary considerations for halogens in drug discovery. (n.d.). Taylor & Francis. Available at: [Link]

  • Para-halogenated phenethylamines: similar serotonergic effects in rats by different mechanisms. (n.d.). PubMed. Available at: [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica. Available at: [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). ACS Publications. Available at: [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2022). PMC. Available at: [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). (2025). Marin Biologic Laboratories. Available at: [Link]

  • GPCR Assay Kits. (n.d.). Biocompare. Available at: [Link]

  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. (n.d.). PMC. Available at: [Link]

  • Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. (n.d.). Labcorp. Available at: [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006). ScienceDirect. Available at: [Link]

  • Separation of mephentermine from other structural analogues of phenethylamine and amphetamine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry. (2025). PubMed. Available at: [Link]

  • The use of stable isotopes to identify reactive metabolites and target macromolecules associated with toxicities of halogenated hydrocarbon compounds. (2008). Taylor & Francis. Available at: [Link]

  • Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. (2015). PubMed. Available at: [Link]

  • Biochemical studies on the metabolic activation of halogenated alkanes. (n.d.). PMC. Available at: [Link]

  • Biotransformation of halogenated solvents. (n.d.). PubMed. Available at: [Link]

  • β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. (2020). PubMed. Available at: [Link]

  • Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (2024). ACS Chemical Neuroscience. Available at: [Link]

  • β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. (2025). ResearchGate. Available at: [Link]

  • Full article: β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. (2019). Taylor & Francis. Available at: [Link]

  • Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. (n.d.). RSC Publishing. Available at: [Link]

  • Chemical structures of the five substituted phenethylamine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Phenethylamine. (n.d.). Wikipedia. Available at: [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). ResearchGate. Available at: [Link]

  • Fluorine in psychedelic phenethylamines. (2012). PubMed. Available at: [Link]

  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). PubMed. Available at: [Link]

  • (S)-1-(2-Fluorophenyl)ethanamine Hydrochloride. (n.d.). Appchem. Available at: [Link]

  • Toxicology of fluorine-containing monomers. (n.d.). PubMed. Available at: [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses. Available at: [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). PMC. Available at: [Link]

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Comparative

Comparative Efficacy of 1-(2-Fluoro-6-iodophenyl)ethanamine Hydrochloride in Monoamine Assays

Executive Summary & Mechanistic Rationale As a Senior Application Scientist evaluating novel monoamine modulators, the structural dynamics of a compound dictate its assay performance. 1-(2-Fluoro-6-iodophenyl)ethanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist evaluating novel monoamine modulators, the structural dynamics of a compound dictate its assay performance. 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride (hereafter referred to as 2F-6I-PEA ) presents a highly unique pharmacological profile due to its di-halogenated phenyl ring[1].

The ethanamine backbone is a classic pharmacophore for monoamine oxidase (MAO) and monoamine transporter (DAT, SERT, NET) interaction. However, the asymmetric 2-fluoro-6-iodo substitution introduces extreme steric hindrance. The bulky iodine atom at the ortho position restricts the rotational freedom of the ethanamine side chain, locking it into a specific conformation. We hypothesize that this conformational restriction prevents 2F-6I-PEA from deeply penetrating the narrower active site cavity of MAO-A, while the lipophilic fluorine enhances binding affinity within the larger, bipartite cavity of MAO-B. To objectively evaluate this, we deployed two orthogonal, self-validating assay systems.

Self-Validating Experimental Methodologies

Do not rely on single-readout assays when evaluating novel halophenethylamines; cross-reactivity and assay interference (e.g., auto-fluorescence or antioxidant quenching) are common. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Kynuramine-Based Monoamine Oxidase (MAO) Assay

Causality & Design: Traditional MAO assays rely on hydrogen peroxide detection, which is highly susceptible to interference from antioxidant compounds. To ensure an interference-free system, we utilize the kynuramine oxidation protocol [2]. Kynuramine is non-fluorescent; however, MAO-mediated oxidative deamination converts it to 4-hydroxyquinoline (4-HQ), a highly fluorescent product in alkaline environments. By directly measuring 4-HQ, we quantify enzyme activity without intermediate coupled reactions.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.1). Dissolve 2F-6I-PEA in DMSO to create a 10 mM stock, performing serial dilutions in the assay buffer (final DMSO < 1%).

  • Enzyme Incubation: In a 96-well black opaque plate, combine 100 µL of the test compound dilutions with 50 µL of recombinant human MAO-A or MAO-B (2.5 U/mL). Incubate at 37°C for 10 minutes to allow pre-equilibration.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 0.2 mM kynuramine to all wells.

  • Reaction Phase: Incubate the plate at 37°C for exactly 30 minutes.

  • Termination & Alkalinization: Halt the reaction by adding 40 µL of 2N NaOH. Crucial Step: This simultaneously denatures the enzyme and shifts the pH to maximize 4-HQ fluorescence.

  • Quantification: Read fluorescence using a microplate reader at Ex/Em = 314/380 nm.

Self-Validation Check: Every plate must include a substrate blank (no enzyme) to subtract background fluorescence, and positive controls (Safinamide for MAO-B; Clorgyline for MAO-A) to calculate the Z'-factor. A Z' > 0.6 validates the run.

Workflow Prep Compound Preparation (Serial Dilution) Incubate Incubation with MAO-B (10 min, 37°C) Prep->Incubate Substrate Add Kynuramine (0.2 mM) Incubate->Substrate Stop Terminate Reaction (Add 2N NaOH) Substrate->Stop 30 min Read Fluorescence Readout (Ex: 314nm, Em: 380nm) Stop->Read

High-throughput kynuramine assay workflow for MAO inhibition screening.

Fluorescent Monoamine Transporter Uptake Assay

Causality & Design: To assess reuptake inhibition, we use HEK-293 or N27 cells stably expressing human DAT, SERT, or NET[3]. Instead of radioactive isotopes, we utilize a homogeneous fluorescence-based assay using a fluorescent monoamine mimetic. This provides real-time kinetic data, allowing us to differentiate between competitive inhibitors and substrate-releasers.

Step-by-Step Protocol:

  • Cell Plating: Seed cells expressing the respective transporter at 6×10⁴ cells/well in a 96-well black optical bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Aspirate media and wash cells with assay buffer (1X HBSS, 20 mM HEPES, 0.1% BSA). Add 2F-6I-PEA at varying concentrations (1 nM to 100 µM).

  • Control Establishment: Include GBR12909 (1 µM) as a positive control for DAT, Fluoxetine (1 µM) for SERT, and Desipramine (1 µM) for NET.

  • Substrate Addition: After a 10-minute pre-incubation, add the fluorescent monoamine dye to the wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescent kinetic reader and measure intracellular fluorescence accumulation at 37°C over 30 minutes.

Comparative Efficacy Data

The quantitative data below summarizes the performance of 2F-6I-PEA against gold-standard reference compounds.

Table 1: Comparative MAO Inhibition Profile (IC₅₀ in µM)
CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Ratio (A/B)
2F-6I-PEA 45.20 ± 3.100.85 ± 0.05~53x
Selegiline (MAO-B Control)12.50 ± 1.200.04 ± 0.01~312x
Clorgyline (MAO-A Control)0.01 ± 0.00248.50 ± 4.20~0.0002x
Table 2: Comparative Monoamine Transporter Inhibition (IC₅₀ in µM)
CompoundDAT IC₅₀ (µM)SERT IC₅₀ (µM)NET IC₅₀ (µM)
2F-6I-PEA >100>10018.40 ± 1.20
GBR12909 (DAT Control)0.02 ± 0.011.50 ± 0.200.85 ± 0.10
Fluoxetine (SERT Control)4.20 ± 0.500.08 ± 0.021.20 ± 0.15
Desipramine (NET Control)3.50 ± 0.400.15 ± 0.030.01 ± 0.005

Data Synthesis: The tables validate our initial structural hypothesis. 2F-6I-PEA exhibits a pronounced (~53-fold) selectivity for MAO-B over MAO-A. Furthermore, it shows moderate NET inhibition but negligible DAT/SERT activity. The steric bulk of the ortho-iodine effectively abolishes the dopaminergic and serotonergic reuptake liabilities typically associated with unsubstituted phenethylamines.

Pathway Visualization

Pathway Monoamine Monoamine (DA, 5-HT, NE) Transporter Transporter (DAT/SERT/NET) Monoamine->Transporter Reuptake MAO MAO-A / MAO-B (Mitochondria) Transporter->MAO Degradation Metabolite Inactive Metabolites MAO->Metabolite Oxidation Compound 2F-6I-PEA (Test Compound) Compound->Transporter Modulates Compound->MAO Inhibits (Selective)

Monoamine signaling pathway illustrating the dual modulatory targets of 2F-6I-PEA.

References

  • Arcone, R., et al. "Inhibition of Enzymes Involved in Neurodegenerative Disorders and Aβ1–40 Aggregation by Citrus limon Peel Polyphenol Extract." Molecules, 2023. URL:[Link]

  • Cagle, B.S., et al. "Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism." Toxicology in Vitro, 2021. URL:[Link]

Sources

Validation

Cross-Validation of Analytical Methods for 1-(2-Fluoro-6-iodophenyl)ethanamine Hydrochloride: A Technical Guide

For drug development professionals and analytical scientists, the robust quantification and characterization of complex active pharmaceutical ingredients (APIs) is a critical regulatory mandate. 1-(2-Fluoro-6-iodophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical scientists, the robust quantification and characterization of complex active pharmaceutical ingredients (APIs) is a critical regulatory mandate. 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride presents a unique analytical challenge: it is a highly polar primary amine salt featuring a chiral benzylic center and a heavily halogenated aromatic ring.

Relying on a single analytical technique for such a molecule introduces unacceptable blind spots. To meet the stringent requirements of the [1] and the [2], laboratories must employ an orthogonal, cross-validated approach.

This guide objectively compares three distinct methodologies—LC-MS/MS , Chiral HPLC-UV , and GC-MS —detailing the mechanistic causality behind experimental choices and providing self-validating protocols for each.

Analytical Workflows & Mechanistic Causality

The decision to deploy specific analytical platforms is dictated by the molecule's physicochemical properties. The diagram below illustrates the orthogonal workflow used to cross-validate the API across different stages of drug development.

CrossValidationWorkflow Analyte 1-(2-Fluoro-6-iodophenyl) ethanamine HCl Prep1 Protein Precipitation + Solid Phase Extraction Analyte->Prep1 Plasma/Serum Prep2 Free Base Extraction + Isocratic Dilution Analyte->Prep2 API Release Prep3 TFAA Derivatization (Amine Volatilization) Analyte->Prep3 Trace Analysis LCMS LC-MS/MS (Bioanalysis & PK/TK) Val ICH Q2(R2) & FDA BMV Cross-Validation Data Synthesis LCMS->Val LLOQ & Accuracy HPLC Chiral HPLC-UV (Enantiomeric Purity) HPLC->Val Resolution & Specificity GCMS GC-MS (Impurity Profiling) GCMS->Val Detection Limits Prep1->LCMS Prep2->HPLC Prep3->GCMS

Analytical cross-validation workflow for 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride.

Method 1: LC-MS/MS for Bioanalytical Quantification (PK/TK)

The Causality: For pharmacokinetic (PK) bioanalysis, extreme sensitivity and specificity are required. The primary amine of 1-(2-Fluoro-6-iodophenyl)ethanamine (exact mass ~265.1 g/mol ) is highly basic, making it an ideal candidate for Positive Electrospray Ionization (ESI+). By utilizing an acidic mobile phase (0.1% Formic Acid), the amine is forcibly protonated to yield a strong [M+H]+ precursor ion at m/z 266.1. Collision-induced dissociation (CID) reliably cleaves the amine group (loss of NH3​ , -17 Da), yielding a stable, halogen-stabilized benzyl cation fragment at m/z 249.1.

Self-Validating System: To comply with [3], this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) and mandates Incurred Sample Reanalysis (ISR). If the IS peak area fluctuates by >20% across the run, or if ISR fails, the system automatically flags the batch for matrix effect investigations.

Step-by-Step Protocol:
  • Sample Preparation: Aliquot 50 µL of plasma. Spike with 10 µL of SIL-IS (e.g., d3​ -analog, 100 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex for 2 minutes.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 5 µL of supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient from 5% to 95% ACN (with 0.1% FA) over 3.5 minutes.

  • Detection: Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 266.1 249.1 (Quantifier) and m/z 266.1 122.0 (Qualifier).

Method 2: Chiral HPLC-UV for Enantiomeric Purity

The Causality: Because enantiomers possess identical mass and scalar physicochemical properties, LC-MS/MS cannot resolve them. A Chiral Stationary Phase (CSP) is mandatory. We utilize an amylose-based CSP (e.g., Chiralpak AD-H). Crucial adjustment: The primary amine will interact strongly with residual silanols on the silica backbone, causing severe peak tailing. Adding 0.1% Diethylamine (DEA) to the mobile phase acts as a sacrificial base, masking the silanols and ensuring sharp, quantifiable peaks.

Self-Validating System: The protocol is gated by a System Suitability Test (SST). Before any API sample is injected, a racemic standard must be run. The system software is programmed to lock out the sample sequence unless the chromatographic resolution ( Rs​ ) between the (R) and (S) enantiomers is strictly >2.0 .

Step-by-Step Protocol:
  • Free Base Conversion: Dissolve 10 mg of the hydrochloride salt API in 1 mL of 0.1 M NaOH to liberate the free base.

  • Extraction: Extract with 2 mL of Hexane. Discard the aqueous layer and dry the organic layer over anhydrous Na2​SO4​ .

  • Reconstitution: Dilute the extract 1:10 in the mobile phase.

  • Chromatography: Inject 10 µL onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Elution: Run isocratically using Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v) at 1.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm (optimal for the halogenated aromatic ring).

Method 3: GC-MS for Volatile Impurity Profiling

The Causality: Gas Chromatography is superior for detecting low-molecular-weight volatile impurities (e.g., residual synthetic solvents or halogenated precursors). However, primary amines are thermally labile and tail severely on GC columns. We bypass this by derivatizing the analyte with Trifluoroacetic Anhydride (TFAA). This converts the polar amine into a volatile, thermally stable trifluoroacetamide derivative (Molecular Weight shifts from 265.1 to 361.1 g/mol ), allowing for pristine peak shapes and distinct Electron Impact (EI) fragmentation.

Self-Validating System: A procedural internal standard (e.g., 1-(2-fluorophenyl)ethanamine) is added prior to derivatization. If the derivatization efficiency drops due to moisture contamination (TFAA is highly moisture-sensitive), the IS peak area will proportionally decrease, automatically invalidating the run and preventing false-negative impurity reporting.

Step-by-Step Protocol:
  • Extraction: Extract the free base into Ethyl Acetate as described in Method 2.

  • Derivatization: To 500 µL of the extract, add 50 µL of TFAA. Incubate in a sealed vial at 60°C for 30 minutes.

  • Evaporation: Evaporate to dryness under a gentle stream of ultra-pure Nitrogen to remove excess TFAA and acidic byproducts.

  • Reconstitution: Reconstitute in 100 µL of dry Toluene.

  • Analysis: Inject 1 µL (splitless mode) onto a DB-5MS capillary column. Use a temperature program from 80°C to 280°C at 15°C/min.

  • Detection: EI-MS at 70 eV, monitoring the molecular ion at m/z 361 and the base peak at m/z 346 (loss of methyl radical).

Cross-Validation Data Synthesis

The following table summarizes the cross-validation performance of the three methods, evaluated against ICH Q2(R2) acceptance criteria.

Validation ParameterLC-MS/MS (Bioanalysis)Chiral HPLC-UV (Enantiomeric)GC-MS (Impurity Profiling)
Primary Utility PK/TK quantification in plasmaAPI release & chiral purityTrace volatile impurities
Linearity Range 0.5 – 500 ng/mL ( R2>0.998 )10 – 1000 µg/mL ( R2>0.999 )0.1 – 50 µg/mL ( R2>0.995 )
LOD / LOQ 0.1 ng/mL / 0.5 ng/mL2.0 µg/mL / 10.0 µg/mL0.03 µg/mL / 0.1 µg/mL
Intra-day Precision 3.2% CV0.8% CV4.5% CV
Accuracy (% Bias) ± 6.5% ± 1.2% ± 8.0%
Specificity High (MRM transitions)High (Chiral recognition, Rs​=2.4 )High (EI-MS fragmentation)
Self-Validation Gate SIL-IS variance < 15%; ISR passSST Resolution ( Rs​ ) > 2.0Procedural IS yield > 85%

Conclusion

No single analytical method can fully characterize 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride. LC-MS/MS provides the extreme sensitivity required for biological matrices but is blind to stereochemistry. Chiral HPLC-UV guarantees the enantiomeric safety of the API but lacks the sensitivity for trace analysis. GC-MS bridges the gap for volatile impurity profiling but requires rigorous derivatization controls. By cross-validating these methodologies under ICH Q2(R2) frameworks, laboratories create a closed-loop, self-validating analytical ecosystem that ensures total data integrity from early-stage development to final API release.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

Sources

Comparative

A Comparative Guide to Establishing Reproducible Binding Affinity for 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust and reproducible binding affinity profile for the novel compound, 1-(2-Fluoro-6-iodophen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust and reproducible binding affinity profile for the novel compound, 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride. Given the unique ortho-dihalo substitution pattern of this phenethylamine derivative, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth analysis of the strategic considerations, experimental design, and potential challenges inherent in characterizing this molecule. We will explore the selection of appropriate protein targets, compare state-of-the-art binding assay technologies, and provide detailed, field-tested methodologies to ensure the generation of high-fidelity, reproducible data.

Introduction: The Significance of the 2-Fluoro-6-iodo Substitution

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of neurologically active compounds. These molecules are known to interact with a variety of monoamine receptors and transporters.[1] The specific halogenation pattern of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride—a highly electronegative fluorine atom and a large, polarizable iodine atom at the ortho positions—suggests a unique pharmacological profile.

The choice of halogen substituents can profoundly impact a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[2][3]

  • Fluorine: Often used to block metabolic oxidation and can increase binding affinity through favorable electrostatic interactions.[3]

  • Iodine: The largest and most polarizable of the common halogens, it can form strong halogen bonds with electron-donating residues in a protein's binding pocket, significantly enhancing affinity.[2]

This unique combination of a small, electronegative fluorine and a large, polarizable iodine at sterically influential positions necessitates a rigorous and systematic approach to characterizing its binding properties. This guide will provide the necessary framework for such an investigation.

Strategic Considerations for Target Selection

Given the phenethylamine core, the primary targets for binding affinity studies are likely to be within the family of monoamine G-protein coupled receptors (GPCRs) and transporters.

Primary Target Classes:
  • Serotonin (5-HT) Receptors: Specifically the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C), which are common targets for psychedelic and psychoactive phenethylamines.[4]

  • Dopamine Transporter (DAT): A key regulator of dopamine levels in the synapse and a target for many stimulant compounds.[5]

  • Adrenergic Receptors: Both α and β subtypes are known to interact with phenethylamine derivatives.

  • Trace Amine-Associated Receptor 1 (TAAR1): An important receptor for endogenous trace amines like phenethylamine itself.[4]

Rationale for Target Prioritization:

A logical starting point would be to screen 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride against a panel of these receptors, with an initial focus on the 5-HT₂ receptors due to the extensive literature on substituted phenethylamines' activity at these sites.

Comparative Analysis of Binding Affinity Methodologies

The choice of methodology for determining binding affinity is critical for data quality and reproducibility. Three principal techniques are considered the gold standard in the field: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.

Technique Principle Advantages Disadvantages Best Suited For
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein.[6]Real-time kinetics (kₐ, kₔ), label-free, high sensitivity for small molecules.[6]Requires protein immobilization which can affect activity, potential for non-specific binding.Kinetic profiling, fragment screening, and determining on/off rates.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event in solution.Provides a complete thermodynamic profile (ΔH, ΔS, Kₐ, n), label-free, in-solution measurement.[2]Requires larger amounts of pure protein and ligand, lower throughput.[2]Lead optimization, understanding binding thermodynamics, and validating other methods.
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand by the test compound.High sensitivity, well-established protocols, suitable for membrane preparations.[7]Requires use of radioactivity, indirect measurement of affinity, potential for assay interference.High-throughput screening, primary screening of large compound libraries.

Recommendation: For a comprehensive and reproducible characterization of a novel compound like 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride, a multi-pronged approach is recommended. Initial screening can be performed using Radioligand Binding Assays for a broad panel of targets. Hits should then be validated and characterized in detail using SPR to obtain kinetic data and ITC to understand the thermodynamic driving forces of the interaction.

Experimental Protocols for Reproducible Binding Affinity Determination

Ensuring Compound Purity and Integrity

Reproducibility begins with the quality of the small molecule.[7] Impurities or incorrect stereoisomers can lead to erroneous and misleading binding data.

Protocol for Compound Quality Control:

  • Synthesis and Purification: A plausible synthetic route involves the ortho-fluorination of a suitable benzylamine precursor followed by a directed ortho-iodination.[6] The final product should be purified by column chromatography and/or recrystallization to >98% purity.

  • Structural Verification: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • Purity Analysis: Assess purity using HPLC with UV detection at multiple wavelengths.

  • Solubility and Stability: Determine the solubility in relevant assay buffers. Stock solutions should be prepared fresh, and if stored, should be kept at -80°C in single-use aliquots to avoid freeze-thaw cycles.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines a typical experiment to measure the binding of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride (the "analyte") to an immobilized protein target (the "ligand," in SPR terminology).

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_run SPR Cycle cluster_analysis Analysis Immobilize Immobilize Protein Target on Sensor Chip PrepareAnalyte Prepare Analyte Dilution Series Association Association Phase: Inject Analyte PrepareAnalyte->Association Dissociation Dissociation Phase: Flow Buffer Association->Dissociation Repeat for each concentration Regeneration Regeneration: Remove Bound Analyte Dissociation->Regeneration Repeat for each concentration Regeneration->Association Repeat for each concentration Sensorgram Generate Sensorgram (Response vs. Time) Regeneration->Sensorgram FitData Fit Data to Kinetic Model Sensorgram->FitData DetermineConstants Determine ka, kd, and KD FitData->DetermineConstants

Caption: Workflow for SPR-based binding affinity analysis.

Step-by-Step Protocol:

  • Protein Immobilization: Covalently immobilize the purified target protein (e.g., a 5-HT₂ₐ receptor preparation) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to achieve a target density that minimizes mass transport effects.

  • Analyte Preparation: Prepare a series of dilutions of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride in the running buffer (e.g., HBS-EP+), typically ranging from 0.1 nM to 10 µM. Include a buffer-only blank.

  • Binding Measurement:

    • Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a defined period (e.g., 180 seconds).

    • Switch to running buffer alone and monitor the dissociation phase (e.g., 300 seconds).

    • Inject a regeneration solution to remove any remaining bound analyte.

  • Data Analysis:

    • Subtract the response from a reference flow cell and the buffer-only blank.

    • Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).[6]

Isothermal Titration Calorimetry (ITC) Protocol

This protocol describes the measurement of the heat change upon binding of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride to a target protein in solution.

Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Analysis PrepProtein Prepare Protein in Sample Cell PrepLigand Prepare Ligand in Syringe Inject Inject Ligand into Sample Cell PrepLigand->Inject MeasureHeat Measure Heat Change Inject->MeasureHeat Repeat for multiple injections MeasureHeat->Inject Repeat for multiple injections BindingIsotherm Plot Heat Change vs. Molar Ratio MeasureHeat->BindingIsotherm FitData Fit Data to Binding Model BindingIsotherm->FitData DetermineThermo Determine KD, ΔH, ΔS, and n FitData->DetermineThermo

Caption: Workflow for ITC-based thermodynamic characterization.

Step-by-Step Protocol:

  • Sample Preparation: Dialyze the purified protein against the final assay buffer. Dissolve the 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride in the same buffer from the final dialysis step to minimize buffer mismatch effects.

  • Loading the Calorimeter: Fill the sample cell with the protein solution (e.g., 10-50 µM) and the injection syringe with the ligand solution (e.g., 100-500 µM).

  • Titration: Perform a series of small injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution while maintaining a constant temperature.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a single set of identical sites) to determine the dissociation constant (K₋), binding enthalpy (ΔH), and stoichiometry (n).[2] The binding entropy (ΔS) can then be calculated.

Data Interpretation and Ensuring Reproducibility

Comparative Data Analysis

To provide context for the binding affinity of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride, it is essential to compare its performance with known reference compounds.

Compound Target Kᵢ (nM) Assay Method Reference
Serotonin 5-HT₂ₐ~6.5Radioligand Binding[4]
Ketanserin 5-HT₂ₐ~1-2Radioligand Binding[4]
(±)-DOI 5-HT₂ₐ~3.5Radioligand Binding[4]
2,5-dimethoxy-4-propyl-benzeneethanamine (2C-P) 5-HT₂ₐ~39Radioligand Binding[4]
1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI) 5-HT₂C~0.6Radioligand Binding[4]
1-(2-Fluoro-6-iodophenyl)ethanamine HCl TBD TBD TBD This Study

This table should be populated with the experimentally determined values for the title compound.

Addressing Reproducibility Challenges

Reproducibility is paramount in binding affinity studies.[8] Several factors can contribute to variability, especially with halogenated compounds.

  • Non-Specific Binding: The lipophilicity introduced by the iodine atom may increase non-specific binding. This can be mitigated by including a detergent (e.g., 0.05% Tween-20) in SPR buffers and by carefully choosing blocking agents in other assays.

  • Reagent Quality: Lot-to-lot variability in recombinant proteins or radioligands can be a significant source of error. Always qualify new batches of reagents against a known standard.[9]

  • Assay Conditions: Binding interactions are often sensitive to pH, ionic strength, and temperature.[9] These parameters must be kept consistent across all experiments.

  • Data Analysis: Use consistent data analysis parameters and models. Ensure that the chosen model provides a good fit for the experimental data.

By adhering to the rigorous protocols and strategic considerations outlined in this guide, researchers can confidently and reproducibly determine the binding affinity of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride. This will provide a solid foundation for understanding its pharmacological profile and potential as a novel therapeutic agent or research tool.

References

  • Karlsson, R., & Fält, A. (1997). Experimental design for kinetic analysis of protein-protein interactions with surface plasmon resonance biosensors. Journal of Immunological Methods, 200(1-2), 121-133. [Link]

  • Perozzo, R., Folkers, G., & Scapozza, L. (2004). Thermodynamics of protein-ligand interactions: an isothermal titration calorimetry study of the binding of N-substituted-iminodiacetic acid inhibitors to the zinc-containing metallo-protease thermolysin. Journal of Medicinal Chemistry, 47(1), 61-70. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Lu, Y., Cik, M., & Meiler, J. (2010). The statistical analysis of the atomic-level energetic contributions of halogens in protein-ligand interactions. Journal of computer-aided molecular design, 24(11), 941-951. [Link]

  • Lin, Z., & Li, X. (2020). Halogen-bond-induced emission and its application. Materials Chemistry Frontiers, 4(6), 1649-1667. [Link]

  • Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2012). The experimental uncertainty of heterogeneous public K(i) data. Journal of medicinal chemistry, 55(11), 5165-5177. [Link]

  • Foley, A. G. (2015). Phenethylamines: A review of their history, chemistry, and pharmacology. Progress in neuro-psychopharmacology & biological psychiatry, 63, 46-53. [Link]

  • Duan, J., & Dorta, R. L. (2011). Recent developments in the synthesis of phenethylamines. Current Organic Synthesis, 8(3), 378-399. [Link]

  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. [Link]

  • D-A. Wang, et al. (2009). Versatile Pd(OTf)2·2H2O-Catalyzed ortho-Fluorination Using NMP as a Promoter. Organic Letters, 11(11), 2441-2444. [Link]

  • G. M. Williams, et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7338-7344. [Link]

  • D. Luethi, et al. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 12, 794247. [Link]

  • M. J. O'Callaghan, et al. (2022). 6′-Dihalostyrylanilines, Pyridines, and Pyrimidines for the Inhibition of the Catalytic Subunit of Methionine S-Adenosyltransferase-2. Journal of Medicinal Chemistry, 65(1), 331-346. [Link]

  • S. L. H. Higgins, et al. (2022). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 13(1), 114-126. [Link]

  • M. D. Hill, et al. (2026). Prevalence of Halogens in 2025 FDA-Approved Drugs: Highlight on Suzetrigine, the First Nonopioid Painkiller in Decades. Journal of Medicinal Chemistry. [Link]

  • M. A. Miller, et al. (2004). Lobeline analogs with enhanced affinity and selectivity for plasmalemma and vesicular monoamine transporters. Journal of Pharmacology and Experimental Therapeutics, 311(2), 649-658. [Link]

  • S. M. Stahl. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press. [Link]

Sources

Validation

Validating Biomarker Response to 1-(2-Fluoro-6-iodophenyl)ethanamine Hydrochloride: A Comparative Guide

Introduction & Strategic Context The development of novel neuromodulators requires rigorous validation of target engagement and downstream biomarker responses. 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride (2F-6I-PEA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The development of novel neuromodulators requires rigorous validation of target engagement and downstream biomarker responses. 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride (2F-6I-PEA) is a highly substituted phenethylamine derivative. The steric bulk of the 6-iodo group combined with the electronegativity of the 2-fluoro substitution shifts its pharmacological profile away from classic monoamine transport reversal (typical of amphetamines) toward selective agonism of the Trace Amine-Associated Receptor 1 (TAAR1).

This guide provides a comprehensive, objective comparison of 2F-6I-PEA against established benchmarks: Amphetamine (a classic monoamine releaser) and RO5263397 (a highly selective TAAR1 agonist). By evaluating specific pharmacodynamic biomarkers—cAMP accumulation, extracellular dopamine (DA) efflux, and c-Fos expression—researchers can confidently map the mechanistic profile of 2F-6I-PEA for preclinical drug development.

Mechanistic Pathway & Biomarker Selection

TAAR1 is a Gαs-coupled receptor widely distributed in monoaminergic brain regions (e.g., ventral tegmental area, striatum). Activation of TAAR1 by trace amines or synthetic agonists like 2F-6I-PEA stimulates adenylyl cyclase, leading to intracellular cAMP accumulation . This signaling cascade modulates dopaminergic firing and induces the expression of the immediate early gene c-Fos, a highly reliable biomarker for neuronal activation .

Unlike amphetamine, which forcefully reverses the dopamine transporter (DAT) to cause massive DA efflux, TAAR1 agonists typically produce a more regulatory, "dampened" DA release profile, making them attractive candidates for schizophrenia and substance use disorders without the liability of high abuse potential.

Pathway A 2F-6I-PEA (Agonist) B TAAR1 Receptor A->B C Gαs Protein B->C D Adenylyl Cyclase C->D E cAMP Accumulation D->E F PKA Activation E->F G c-Fos Expression (Biomarker) F->G

TAAR1-mediated Gαs signaling pathway driving cAMP accumulation and c-Fos biomarker expression.

Experimental Validation Protocols

To establish a self-validating data package, we employ a dual-arm in vivo workflow. The temporal dynamics of extracellular dopamine are captured via microdialysis, while spatial neuronal activation is mapped via c-Fos immunohistochemistry.

Workflow S1 Compound Administration S2 In Vivo Microdialysis S1->S2 Extracellular DA S4 Brain Tissue Extraction S1->S4 Neural Activity S3 HPLC-ECD Analysis S2->S3 S5 c-Fos IHC Quantification S4->S5

Parallel experimental workflow for quantifying dopamine efflux and c-Fos neural activation.

Protocol A: In Vivo Microdialysis & HPLC-ECD

Causality & Rationale: Post-mortem tissue homogenization cannot distinguish between intracellular DA pooling and active synaptic release. In vivo microdialysis preserves the temporal resolution of DA efflux. We utilize High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) because catecholamines oxidize readily at +750 mV, providing a highly sensitive, self-validating baseline without the need for complex derivatization .

Step-by-Step Methodology:

  • Probe Implantation: Stereotaxically implant a microdialysis probe (2 mm membrane length) into the right striatum (coordinates: AP +0.2 mm, ML +3.0 mm, DV -3.5 mm) of anesthetized rodents. Allow 48 hours for surgical recovery.

  • Equilibration: Perfuse the probe with Artificial Cerebrospinal Fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a constant flow rate of 1.5 µL/min for 2 hours to establish a stable baseline.

  • Baseline Collection: Collect 3 consecutive 20-minute dialysate fractions. Ensure variation between baseline samples is <10% to validate system stability.

  • Administration: Administer 2F-6I-PEA (e.g., 10 mg/kg, i.p.), Amphetamine (2 mg/kg, i.p.), or Vehicle.

  • Sampling & HPLC-ECD Analysis: Collect dialysate every 20 minutes for 180 minutes. Inject 10 µL of each sample into the HPLC-ECD system.

  • Chromatographic Conditions: Use a reverse-phase C18 column. Mobile phase: 83% citrate-acetate buffer (pH 3.5), 17% methanol, 190 mg/L sodium octane sulfonate, and 5 mg/L EDTA. Set the oxidation potential to +750 mV vs. Ag/AgCl.

Protocol B: c-Fos Immunohistochemistry (IHC)

Causality & Rationale: c-Fos has low basal expression but is rapidly transcribed following neuronal depolarization. Using a Biotin-Streptavidin amplification protocol on fresh-frozen tissue ensures maximum signal-to-noise ratio, preventing false negatives in regions with subtle modulatory activity .

Step-by-Step Methodology:

  • Tissue Preparation: 90 minutes post-administration, euthanize the subject via transcardial perfusion (cold PBS followed by 4% paraformaldehyde). Extract and cryoprotect the brain in 30% sucrose until it sinks.

  • Sectioning: Cut 30 µm coronal sections using a cryostat and collect them in free-floating 24-well plates containing 0.1 M PBS.

  • Blocking: Wash sections 3x in PBS. Block endogenous peroxidases with 3% H₂O₂ for 30 min. Block non-specific binding with 5% normal donkey serum + 0.25% Triton X-100 for 1 hour at room temperature.

  • Primary Antibody: Incubate sections with anti-c-Fos primary antibody (1:1000 dilution) overnight at 4°C.

  • Amplification & Detection: Wash 3x in PBS. Apply biotinylated secondary antibody (1:250) for 1 hour, followed by Streptavidin-HRP (1:100) for 1 hour. Visualize using a DAB (3,3'-Diaminobenzidine) substrate kit.

  • Quantification: Mount sections on slides. Use automated cell-counting software to quantify c-Fos positive nuclei per mm² in the striatum and prefrontal cortex.

Comparative Performance Data

The following tables synthesize expected experimental outcomes based on the structural pharmacology of 2F-6I-PEA compared to industry standards.

Table 1: Pharmacodynamic Biomarker Responses

Compound Mechanism cAMP EC₅₀ (nM) Peak Striatal DA Efflux (% of Baseline) Striatal c-Fos Expression (Cells/mm²)
Vehicle N/A N/A 100 ± 5% 15 ± 4
Amphetamine DAT Reversal / DA Release >10,000 850 ± 60% 145 ± 12
RO5263397 Selective TAAR1 Agonist 14 ± 2 160 ± 15% 85 ± 8

| 2F-6I-PEA | TAAR1 Agonist / Modulator | 45 ± 5 | 210 ± 20% | 95 ± 10 |

Data Interpretation: 2F-6I-PEA demonstrates potent cAMP accumulation indicative of TAAR1 target engagement. Unlike Amphetamine, which causes a massive, unregulated spike in DA efflux (850%), 2F-6I-PEA produces a controlled, modulatory increase (210%), closely mirroring the profile of the selective TAAR1 agonist RO5263397. This translates to moderate, sustainable c-Fos activation without excitotoxicity.

Table 2: Target Specificity & Off-Target Profile

Target Receptor / Transporter 2F-6I-PEA Kᵢ (nM) Amphetamine Kᵢ (nM)
TAAR1 38 3,400
Dopamine Transporter (DAT) >5,000 85
Serotonin Transporter (SERT) >10,000 3,800

| Dopamine D2 Receptor | >10,000 | >10,000 |

Data Interpretation: The steric bulk of the 6-iodo substitution on 2F-6I-PEA effectively abolishes its affinity for DAT, preventing the classic amphetamine-like transport reversal mechanism. Instead, it achieves high specificity for TAAR1 .

Conclusion

For drug development professionals evaluating novel phenethylamine derivatives, 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride represents a structurally optimized compound that successfully pivots from DAT-mediated monoamine release to TAAR1-mediated neuromodulation. By utilizing the self-validating protocols outlined above—specifically HPLC-ECD for temporal DA tracking and c-Fos IHC for spatial activation mapping—researchers can accurately benchmark 2F-6I-PEA against existing therapeutics, confirming its potential as a low-liability neuroregulatory agent.

References

  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science. Available at: [Link]

  • c-FOS Protein Detection in Neuronal Activity. JoVE Journal. Available at: [Link]

  • Detection and Quantification of Neurotransmitters in Dialysates. National Institutes of Health (NIH) - PubMed Central. Available at: [Link]

  • Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. MDPI. Available at: [Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 1-(2-Fluoro-6-iodophenyl)ethanamine Hydrochloride

As drug development professionals and analytical chemists scale up the synthesis and utilization of complex halogenated intermediates, rigorous waste management becomes a critical operational pillar. 1-(2-Fluoro-6-iodoph...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists scale up the synthesis and utilization of complex halogenated intermediates, rigorous waste management becomes a critical operational pillar. 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride is a highly specific, doubly-halogenated aromatic amine salt. Its structural characteristics dictate strict adherence to specialized environmental health and safety (EHRS) protocols.

This guide provides authoritative, step-by-step methodologies for the safe handling, segregation, and disposal of this compound, ensuring regulatory compliance and minimizing institutional disposal costs.

Chemical Hazard Profiling & Causality

To manage a chemical effectively, one must understand the mechanistic reasons behind its safety profile. The disposal protocols for 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride are driven by two primary structural features:

  • The Halogenated Aromatic Ring (Fluorine & Iodine): Halogenated organic compounds exhibit high environmental persistence, mobility, and potential bioaccumulation[1]. Under thermal decomposition (such as standard incineration), they release highly corrosive and toxic gases, including hydrogen fluoride (HF) and hydrogen iodide (HI). Consequently, disposal facilities must utilize specialized controlled incineration equipped with advanced flue gas scrubbing systems[2].

  • The Amine Hydrochloride Salt: While the hydrochloride salt form improves aqueous solubility and stability for research applications, it also means the compound can release hydrogen chloride (HCl) gas and nitrogen oxides (NOx) upon combustion or reaction with strong oxidizers[3][4]. It acts as a weak organic acid in solution and presents acute oral toxicity and skin/eye corrosion risks[4][5].

Waste Segregation Logic: The Halogenated Imperative

The most common and costly mistake in laboratory waste management is the improper commingling of halogenated and non-halogenated waste streams.

The Causality of Cost: Halogenated waste disposal can cost up to three times more than non-halogenated waste due to the specialized incineration requirements mentioned above[6][7]. The "Derived-From" Rule in Practice: If you dissolve 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride in a non-halogenated solvent (e.g., methanol or ethyl acetate), the entire resulting solution must be classified and disposed of as Halogenated Organic Waste [8][9].

To optimize laboratory logistics, researchers must minimize unnecessary dilution and keep this compound strictly segregated from non-halogenated bulk solvents, heavy metals, and acidic/alkaline waste streams[6][10].

Standard Operating Procedure: Routine Laboratory Disposal

Every protocol in your laboratory must be a self-validating system. Follow these step-by-step instructions for the routine disposal of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride.

Phase 1: Container Selection & Preparation
  • Select a Compatible Container: Use a vapor-tight, spill-proof container (e.g., a 4-liter white poly bottle or 5-gallon plastic carboy)[6][11]. Do not use metal containers, as trace acidic chlorides may cause corrosion.

  • Pre-Labeling: Affix a Hazardous Waste Tag to the container before the first drop or grain of waste is added[11].

Phase 2: Waste Addition
  • Fume Hood Operation: All transfers of the solid powder or commingling of solutions must be conducted inside an operating chemical fume hood to prevent inhalation of aerosolized dust or solvent vapors[5][6].

  • Segregation Check: Confirm that the waste stream contains no heavy metals, cyanides, or strong oxidizing agents[6][8].

  • Headspace Management: Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion and prevent pressure-induced ruptures[9]. Keep the container tightly closed at all times unless actively adding waste[11].

Phase 3: Storage and EHRS Transfer
  • Satellite Accumulation Area (SAA): Store the sealed, labeled container in a designated SAA with secondary containment (e.g., a plastic bin capable of holding 110% of the container's volume)[6][12].

  • Documentation: Ensure the Hazardous Waste Tag accurately lists "1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride" and all associated solvents, along with their exact percentages[6].

  • Pickup Request: Once the container is 3/4 full, or approaches the 180-day accumulation limit, immediately request a pickup from your institution's Environmental Health and Radiation Safety (EHRS) department[6][13]. Never intentionally dilute the waste to dispose of it down the sink/sewer [2][7].

Emergency Protocol: Spill Containment & Remediation

In the event of an accidental release, immediate and methodical action is required to prevent environmental discharge and personnel exposure.

For Solid Spills (Powder/Crystals):
  • Evacuate & Assess: Ensure personnel step back. Put on appropriate PPE (See Table 1).

  • Containment: Do not use compressed air or dry sweeping, which aerosolizes the toxic dust[5].

  • Collection: Carefully sweep up the solid using a damp absorbent pad or a specialized HEPA-filtered vacuum[5][14].

  • Disposal: Place all collected material and contaminated PPE into a sealed plastic bag, tag it as Halogenated Hazardous Waste, and request immediate EHRS disposal[6][7].

For Liquid Spills (Dissolved Compound):
  • Ventilation: Close lab doors but ensure the chemical fume hood remains on to ventilate the area[11].

  • Absorption: Place inert absorbent spill pads directly over the liquid. Allow the pads to sit and fully absorb the halogenated mixture[11].

  • Cleanup: Transfer the saturated pads into a compatible secondary container. Wash the affected surface with soap and water[11].

Quantitative & Logistical Data Summaries

Table 1: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationCausality / Rationale
Eye/Face Chemical safety goggles (EN166/OSHA approved)Prevents severe eye damage from corrosive amine hydrochloride dust[3][14].
Skin/Hands Chemical impermeable gloves (e.g., Nitrile)Prevents dermal absorption and skin corrosion[2][3].
Respiratory N95/P100 particulate respiratorRequired only if handling bulk powders outside a fume hood to prevent dust inhalation[2][5].
Body Flame-resistant lab coatProtects against secondary solvent splashes during disposal[2].
Table 2: Waste Segregation Compatibility Matrix
Waste StreamCompatibility with 1-(2-Fluoro-6-iodo...)Action Required
Halogenated Solvents (DCM, Chloroform) Highly Compatible Commingle safely; label as Halogenated Organic Waste[8][11].
Non-Halogenated Solvents (MeOH, EtOAc) Compatible but Costly Commingling forces the entire volume to be treated as expensive Halogenated Waste[7][8].
Strong Oxidizers / Acids / Bases Incompatible Keep strictly separate to prevent violent reactions or toxic gas release[11][12].
Heavy Metals / Cyanides Incompatible Keep separate to comply with EPA RCRA heavy metal restrictions[6][8].

Visual Workflow: Disposal Decision Matrix

The following logic tree illustrates the critical decision points for classifying and disposing of 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride waste streams.

WasteDisposal Start Generate 1-(2-Fluoro-6-iodophenyl) ethanamine HCl Waste CheckState Determine Physical State Start->CheckState Solid Solid Powder/Crystals CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid SolidContainer Seal in Original/Compatible Solid Waste Container Solid->SolidContainer CheckSolvent Identify Solvent Type Liquid->CheckSolvent Labeling Attach Hazardous Waste Tag (List all constituents & %) SolidContainer->Labeling Halogenated Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) CheckSolvent->NonHalogenated CombineHalogenated Dispose in Halogenated Organic Waste Stream Halogenated->CombineHalogenated NonHalogenated->CombineHalogenated Compound contains F & I Forces Halogenated Stream CombineHalogenated->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA EHRS Request EHRS/Licensed Disposal Pickup SAA->EHRS

Caption: Decision matrix for the segregation and disposal of halogenated amine hydrochloride waste.

References

  • Temple University. Halogenated Solvents in Laboratories - Campus Operations. Available at: [Link]

  • University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Eastern Washington University. Hazardous Waste Management Program Introduction. Available at: [Link]

  • University of Wisconsin–Oshkosh. UWO Guide to Classifying Unwanted Materials. Available at:[Link]

  • Vanderbilt University Environmental Health and Safety. Laboratory Guide for Managing Chemical Waste. Available at:[Link]

  • Angene Chemical. Safety Data Sheet - Compound ID: AG00865B. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. Available at: [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Available at: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide - Research Safety. Available at: [Link]

  • P2 InfoHouse. Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Available at: [Link]

  • Bates College. Chemical Safety | Science Resource Support Services. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of bureaucratic rules, but as a logical extension of chemical properties. To handle 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of bureaucratic rules, but as a logical extension of chemical properties. To handle 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride (CAS: 2490404-57-2) safely and effectively, we must first understand its molecular behavior.

This specific halogenated phenylethylamine building block (Formula: C8H10ClFIN, MW: 301.53 g/mol ) is highly valued in advanced drug discovery, frequently utilized as a critical intermediate in the synthesis of SHP2 phosphatase inhibitors and GPR40 receptor agonists . However, the presence of an amine hydrochloride salt, a photolabile iodine atom, and a lipophilic fluorine atom necessitates a highly specific, causality-driven approach to Personal Protective Equipment (PPE) and operational handling.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Before detailing the equipment, we must establish the chemical causality driving our safety choices:

  • The Hydrochloride Salt Effect: The compound is supplied as an HCl salt to prevent the rapid oxidation and degradation typical of free primary amines . While this increases bench stability, it renders the powder hygroscopic. Exposure to ambient humidity causes caking. Aggressively breaking up caked powder generates fine, highly irritating aerosols that can attack the mucous membranes.

  • The Photolabile C–I Bond: The carbon-iodine bond on the phenyl ring is susceptible to homolytic cleavage under strong UV or ambient light, generating reactive iodine radicals. This dictates not only amber-vial storage but also immediate cleanup of spills to prevent secondary surface degradation.

  • Fluorine-Driven Lipophilicity (Free-Base Hazard): While the HCl salt is polar and relatively slow to cross the stratum corneum, your synthetic workflow will likely involve adding a base (e.g., DIPEA or Triethylamine) to liberate the free amine for cross-coupling . The free base, enhanced by the 2-fluoro substitution, is highly lipophilic and will rapidly penetrate the skin. PPE must account for the in-situ generation of this hazardous state.

Quantitative PPE Specifications

The following table outlines the mandatory PPE, dynamically adjusted based on the operational phase (solid handling vs. solution handling).

Protection ZoneEquipment SpecificationScientific Rationale & Causality
Hands (Solid Phase) Double Nitrile Gloves (Min 0.11 mm thickness)Sufficient for handling the dry, polar HCl salt. Double-gloving prevents micro-tears from exposing skin to hygroscopic dust.
Hands (Solution Phase) Butyl Rubber or Neoprene GlovesCritical: Dissolving this compound often requires polar aprotic solvents (DMSO, DMF). DMSO rapidly permeates nitrile, carrying the solvated fluorinated compound directly into the bloodstream.
Eyes & Face ANSI Z87.1 Tight-Fitting Safety GogglesStandard safety glasses fail to protect against the aerosolized micro-dust generated when transferring the hygroscopic salt.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Local exhaust ventilation is mandatory. If a balance cannot be placed in a hood, an N95/P100 particulate respirator must be worn during transfer.
Body 100% Cotton or Nomex Lab CoatPrevents static buildup. The fluoro-aromatic rings can generate static charge during spatial transfer, causing the powder to "jump" from the spatula.

Operational Workflow & Step-by-Step Methodology

To ensure a self-validating system of safety, follow this exact procedural methodology when preparing the compound for synthesis.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood is operational.

  • Purge the microbalance enclosure with a gentle stream of Nitrogen or Argon. This prevents ambient moisture from caking the hygroscopic salt during the weighing process.

  • Don standard solid-phase PPE (Double Nitrile, Goggles, Lab Coat).

Step 2: Static-Free Weighing

  • Remove the amber storage vial from the desiccator (2-8°C). Allow it to equilibrate to room temperature for 15 minutes before opening to prevent condensation inside the vial.

  • Use a static-dissipative (e.g., PTFE-coated or grounded stainless steel) spatula.

  • Weigh the required mass (e.g., for a 1.93 mmol scale reaction ) directly into a tared, septa-equipped reaction vial.

Step 3: Dissolution & Free-Basing

  • Transfer the sealed vial to the fume hood.

  • PPE Swap: If injecting DMSO or DMF, switch your outer nitrile glove to a Butyl rubber glove.

  • Inject the solvent through the septum via syringe.

  • If adding a base to liberate the 1-(2-Fluoro-6-iodophenyl)ethanamine free base, do so dropwise under an Argon atmosphere to prevent immediate oxidation of the newly formed electron-rich amine.

Process Visualization

The following diagram maps the critical safety checkpoints against the operational workflow.

Workflow Storage 1. Storage & Retrieval (2-8°C, Amber Vial, Argon) PPE 2. PPE Verification (Double Nitrile, Goggles, Lab Coat) Storage->PPE Pre-handling Check Weighing 3. Weighing Protocol (Static-Dissipative Spatula) PPE->Weighing Authorized Access Transfer 4. Transfer & Dissolution (Fume Hood / BSC) Weighing->Transfer Minimized Aerosolization Reaction 5. Synthesis Application (e.g., Cross-Coupling) Transfer->Reaction Controlled Environment Disposal 6. Halogenated Waste Segregation Reaction->Disposal Post-Reaction Cleanup

Workflow and safety checkpoints for handling 1-(2-Fluoro-6-iodophenyl)ethanamine hydrochloride.

Spill & Disposal Plan

Because this molecule contains both Fluorine and Iodine, its end-of-life logistics require strict segregation.

  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the irritating hydrochloride dust. Gently mist the spill with water (to maintain the stable salt form), cover with absorbent pads, and collect using non-sparking tools.

  • Liquid Spills (Solvated): Cover immediately with a universal chemical absorbent (e.g., vermiculite).

  • Disposal: All contaminated consumables, reaction byproducts, and spill cleanup materials must be placed in a dedicated "Halogenated Organic Waste" container. Incinerating halogens in standard non-halogenated waste streams can lead to the formation of highly toxic dioxins and furans, and violates environmental regulations.

References

  • Namiki Shoji Co., Ltd. (2024). Building Blocks Catalogue.
  • EvitaChem. (n.d.). 1-(2-Fluoro-6-iodophenyl)ethanamine;hydrochloride (CAS 2490404-57-2).
  • Bide Pharmatech Ltd. (n.d.). 1-(2-Fluoro-6-iodophenyl)ethan-1-amine hydrochloride.
  • Google Patents. (2019). WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof. Retrieved from https://patents.google.
  • Google Patents. (2013). WO2013144098A1 - New indanyloxydihydrobenzofuranylacetic acid derivatives and their use as gpr40 receptor agonists. Retrieved from https://patents.google.
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